N-Acetylprocainamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-N-[2-(diethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEECCEWTUVWFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34118-92-8 (mono-hydrochloride) | |
| Record name | Acecainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048414 | |
| Record name | Acecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32795-44-1 | |
| Record name | N-Acetylprocainamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32795-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acecainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-((2-(Diethylamino)ethyl)carbamoyl)-acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910Q707V6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylprocainamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Developmental History of N-Acetylprocainamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylprocainamide (NAPA), the primary and active metabolite of the Class Ia antiarrhythmic drug procainamide, has carved its own niche in the landscape of cardiac electrophysiology. Initially identified as a byproduct of procainamide metabolism, subsequent investigations revealed its distinct Class III antiarrhythmic properties, characterized by a prolongation of the cardiac action potential duration. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental findings related to this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, pharmacokinetic profile, and the methodologies used for its characterization.
Introduction: From Metabolite to Therapeutic Agent
The story of this compound (NAPA) begins with its parent compound, procainamide. Procainamide was developed in the mid-20th century as a more stable alternative to procaine, which exhibited antiarrhythmic effects but was rapidly hydrolyzed in the body.[1] In the early 1970s, researchers identified this compound as the major metabolite of procainamide in humans.[2] This discovery was pivotal, as it was soon established that NAPA itself possessed significant antiarrhythmic activity.[2]
A key motivation for the independent development of NAPA was its pharmacokinetic profile. NAPA exhibits a longer elimination half-life compared to procainamide, suggesting the potential for less frequent dosing and improved patient compliance.[2] Furthermore, it was initially hoped that NAPA might exhibit a more favorable side-effect profile, particularly concerning the drug-induced lupus erythematosus syndrome associated with long-term procainamide therapy.[1] These factors spurred further investigation into NAPA as a standalone antiarrhythmic agent.
Mechanism of Action: A Class III Antiarrhythmic
This compound is classified as a Class III antiarrhythmic agent according to the Vaughan Williams classification.[3][4] Its primary mechanism of action involves the blockade of the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[5][6] This channel is crucial for the repolarization phase of the cardiac action potential.
By inhibiting the IKr current, NAPA delays the efflux of potassium ions from cardiomyocytes during repolarization. This leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiac tissue.[4][7] This prolonged refractory period makes the heart less susceptible to re-entrant arrhythmias, which are a common cause of tachycardias.
While procainamide, a Class Ia agent, primarily targets sodium channels, NAPA's selectivity for potassium channels defines its distinct electrophysiological profile.[8][9] However, some studies suggest that at higher concentrations, NAPA may also exhibit some sodium channel blocking activity.[2][10]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the cardiomyocyte.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound gathered from various clinical and preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Patient Population | Reference(s) |
| Elimination Half-life | 4.3 - 15.1 hours | Normal renal function | [3] |
| Up to 42 hours | Anephric patients | [3] | |
| Volume of Distribution (Vd) | 1.25 ± 0.28 L/kg | Patients with chronic ventricular arrhythmias | [11] |
| 1.5 L/kg | Functionally anephric patients on hemodialysis | [12] | |
| Total Body Clearance | 2.08 ± 0.36 mL/min/kg | Normal renal function | [3] |
| 3.28 ± 0.52 mL/min/kg | Normal renal function | [3] | |
| Protein Binding | ~10% | [3] | |
| Bioavailability (Oral) | >80% | [3] | |
| Renal Excretion (unchanged) | 59 - 89% | Normal renal function | [3] |
Table 2: Therapeutic and Toxic Concentrations of this compound
| Concentration Type | Plasma Concentration | Clinical Context | Reference(s) |
| Therapeutic Range | 12.0 - 18.0 mcg/mL | General therapeutic drug monitoring | [13] |
| 15 - 25 mcg/mL | Suppression of chronic ventricular premature beats | [3] | |
| Critical/Toxic Value | >40.0 mcg/mL | General therapeutic drug monitoring | [13] |
| Combined Procainamide + NAPA Therapeutic Range | 10 - 30 mg/L | Patients on CRRT | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound.
Determination of this compound in Plasma/Serum by High-Performance Liquid Chromatography (HPLC)
This protocol is a composite based on several published methods for the simultaneous analysis of procainamide and NAPA.[1][8][14][15]
Objective: To quantify the concentration of this compound in biological matrices.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Reverse-phase C18 column
-
Internal standard (e.g., N-propionylprocainamide)
-
Mobile phase: Acetonitrile/methanol and aqueous buffer (e.g., phosphate or acetate buffer) with pH adjustment.
-
Extraction solvent: Dichloromethane or a mixture of organic solvents.
-
Reagents for pH adjustment (e.g., sodium hydroxide, hydrochloric acid).
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or vacuum centrifuge)
Procedure:
-
Sample Preparation:
-
To 1.0 mL of plasma or serum in a centrifuge tube, add a known amount of the internal standard.
-
Vortex mix briefly.
-
-
Extraction:
-
Add 5 mL of extraction solvent to the sample.
-
Vortex mix vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge at 2000-3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of the mobile phase.
-
Vortex mix to dissolve the residue.
-
-
HPLC Analysis:
-
Inject a defined volume (e.g., 20-50 µL) of the reconstituted sample onto the HPLC system.
-
Elute the compounds isocratically or with a gradient using the prepared mobile phase at a constant flow rate.
-
Detect the eluting compounds using a UV detector at a specific wavelength (e.g., 254 nm or 280 nm).
-
-
Quantification:
-
Identify and quantify the peaks corresponding to NAPA and the internal standard based on their retention times.
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of NAPA in the original sample by comparing the peak area ratio of NAPA to the internal standard against the calibration curve.
-
HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound in biological samples using HPLC.
Electrophysiological Analysis of hERG Channel Blockade by this compound using Patch-Clamp Technique
This protocol is a generalized representation based on standard methodologies for studying ion channel pharmacology.[2][16][17][18][19]
Objective: To characterize the inhibitory effect of this compound on the hERG potassium channel current.
Materials:
-
Cell line stably expressing hERG channels (e.g., HEK293 or CHO cells).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular (bath) solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose), pH adjusted to 7.4.
-
Intracellular (pipette) solution: Containing a high concentration of potassium (e.g., KCl or K-gluconate), EGTA, HEPES, and ATP, pH adjusted to 7.2.
-
This compound stock solution.
-
Perfusion system for drug application.
Procedure:
-
Cell Preparation:
-
Culture hERG-expressing cells to an appropriate confluency.
-
On the day of the experiment, gently detach the cells (e.g., using a non-enzymatic cell dissociation solution) and resuspend them in the extracellular solution.
-
Plate the cells in the recording chamber.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the filtered intracellular solution, avoiding air bubbles.
-
-
Whole-Cell Configuration:
-
Mount the pipette in the holder and lower it into the bath solution.
-
Apply positive pressure to the pipette and approach a target cell.
-
Upon contact with the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels (e.g., to +20 mV) followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.
-
Record baseline hERG currents in the absence of the drug.
-
-
Drug Application:
-
Using the perfusion system, apply the extracellular solution containing a known concentration of this compound to the cell.
-
Allow sufficient time for the drug effect to reach a steady state.
-
Record the hERG currents in the presence of NAPA using the same voltage protocol.
-
Wash out the drug with the control extracellular solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current before, during, and after drug application.
-
Calculate the percentage of current inhibition for each concentration of NAPA.
-
Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value of NAPA for hERG channel blockade.
-
Patch-Clamp Experimental Workflow
Caption: Workflow for characterizing hERG channel blockade by this compound using the patch-clamp technique.
Conclusion
The journey of this compound from a mere metabolite to a well-characterized Class III antiarrhythmic agent is a testament to the intricate nature of pharmacology and drug development. Its discovery highlighted the importance of studying drug metabolites, which can possess their own unique pharmacological profiles. The extensive research into its mechanism of action, primarily through the blockade of the hERG potassium channel, has provided valuable insights into the molecular basis of cardiac repolarization and arrhythmogenesis.
This technical guide has provided a comprehensive overview of the discovery, history, quantitative data, and key experimental methodologies associated with this compound. The structured presentation of pharmacokinetic data and detailed experimental protocols aims to serve as a valuable resource for scientists and researchers in the field of cardiovascular pharmacology and drug development. The continued study of NAPA and similar compounds will undoubtedly contribute to a deeper understanding of cardiac electrophysiology and the development of safer and more effective antiarrhythmic therapies.
References
- 1. Analysis for procainamide and N-acetyl procainamide in plasma or serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acecainide - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 8. Determination of plasma procainamide and this compound concentration by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. scielo.br [scielo.br]
- 11. This compound kinetics and clinical response during repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Procainamide and this compound during Continuous Renal Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Procainamide and NAPA | MLabs [mlabs.umich.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. evotec.com [evotec.com]
Synthesis of N-Acetylprocainamide from Procainamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-acetylprocainamide (NAPA), the primary active metabolite of the antiarrhythmic drug procainamide. This document details the chemical transformation, experimental protocols, and relevant physicochemical data, offering a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry.
Introduction
This compound (NAPA) is a Class III antiarrhythmic agent and the major metabolite of procainamide, a Class Ia antiarrhythmic drug. The conversion of procainamide to NAPA occurs in the liver, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. The rate of this metabolic conversion is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the patient population. Given that NAPA itself possesses significant antiarrhythmic activity, the synthesis of this metabolite is crucial for pharmacological studies, the development of analytical standards, and as a reference compound in metabolic research.
This guide focuses on the chemical synthesis of this compound from its parent compound, procainamide, through N-acetylation.
Chemical Reaction Pathway
The synthesis of this compound from procainamide involves the acetylation of the primary aromatic amine group of procainamide. A common and efficient method for this transformation is the use of acetic anhydride as the acetylating agent. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the aromatic amine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide bond in this compound.
N-Acetylprocainamide's Mechanism of Action on Potassium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylprocainamide (NAPA), the primary active metabolite of the Class IA antiarrhythmic drug procainamide, is predominantly classified as a Class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of cardiac potassium channels, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP). This technical guide provides a comprehensive overview of NAPA's effects on various potassium channels, detailing the quantitative aspects of this interaction, the experimental protocols used to elucidate these mechanisms, and the underlying signaling pathways.
Introduction
This compound (NAPA) exerts its antiarrhythmic effects by modulating the flow of potassium ions through specific channels in the cardiac cell membrane. This modulation leads to a delay in repolarization, a hallmark of Class III antiarrhythmic agents. However, the precise nature of NAPA's interaction with different potassium channel subtypes, and its potential effects on other ion channels, have been a subject of extensive research. Notably, the effects of NAPA can exhibit significant species-dependent variability, a crucial consideration in preclinical drug development. In some species, such as dogs, NAPA exhibits "pure" Class III activity, primarily prolonging the action potential duration without affecting the maximum upstroke velocity (Vmax). In contrast, in other species like the guinea pig, it can display Class IA characteristics by affecting Vmax, suggesting some level of sodium channel blockade.[1][2][3]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on key cardiac potassium channels and action potential parameters.
Table 1: Inhibitory Potency of this compound on a Key Potassium Channel
| Channel Subtype | Current | Species | Cell Type | IC50 | Reference |
| hERG (KCNH2) | IKr | Guinea Pig | Cardiac Myocytes | 100 µmol/L | [4] |
Table 2: Effects of this compound on Cardiac Action Potential Parameters
| Species | Preparation | NAPA Concentration | Effect on APD90 | Effect on Vmax | Reference |
| Guinea Pig | Papillary Muscle | 7.0 mM | Increased to 420 ms (from 187 ms control) | Decreased to 48 V/s (from 134 V/s control) | [1] |
| Canine | Purkinje Fibers | 0.010-0.24 mM | Concentration-dependent increase | Small, not significant decrease |
Mechanism of Action on Potassium Channels
NAPA's primary therapeutic action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel. By inhibiting this current, NAPA delays the repolarization phase (Phase 3) of the cardiac action potential, thereby prolonging the overall action potential duration.
The interaction of NAPA with the potassium channel is believed to occur at the pore-forming region of the channel, although the precise binding site and molecular interactions are still under investigation. The blockade is typically voltage- and state-dependent, meaning NAPA may have a higher affinity for the open or inactivated states of the channel.
While the most pronounced effect of NAPA is on IKr, its potential interactions with other potassium currents, such as the slow component of the delayed rectifier current (IKs) and the ultra-rapid delayed rectifier current (IKur) mediated by Kv1.5 channels, are also areas of active research.
Experimental Protocols
The following sections detail the methodologies used in key experiments to characterize the effects of this compound on cardiac potassium channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of drugs on ion channels in isolated cells.
Objective: To measure the effect of NAPA on specific potassium currents (e.g., IKr, IKur) in isolated cardiac myocytes or heterologous expression systems (e.g., HEK293 cells expressing the target channel).
Methodology:
-
Cell Preparation:
-
For primary cardiac myocytes: Enzymatic dissociation of ventricular or atrial tissue from animal models (e.g., guinea pig, rabbit, canine).
-
For heterologous expression: Transfection of a suitable cell line (e.g., HEK293) with the cDNA encoding the potassium channel of interest (e.g., hERG).
-
-
Solutions:
-
External (Bath) Solution (Tyrode's Solution):
-
NaCl: 135 mM
-
KCl: 5 mM
-
MgCl2: 1 mM
-
CaCl2: 2 mM
-
NaHCO3: 15 mM
-
Na2HPO4: 1 mM
-
Glucose: 11 mM
-
pH adjusted to 7.3-7.4 with NaOH, continuously gassed with 95% O2 / 5% CO2.
-
-
Internal (Pipette) Solution:
-
K-aspartate or K-gluconate: 120-140 mM
-
KCl: 10-20 mM
-
MgCl2: 1-2 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
Mg-ATP: 2-5 mM
-
pH adjusted to 7.2 with KOH.
-
-
-
Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and forms a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of the resulting transmembrane currents.
-
-
Voltage-Clamp Protocol (for IKr/hERG):
-
Holding potential: -80 mV.
-
Depolarizing pulse: to a range of potentials (e.g., -40 mV to +60 mV in 10 mV increments) for a duration of 1-2 seconds to activate the channels.
-
Repolarizing pulse: to a negative potential (e.g., -50 mV) to record the tail current, which is a measure of the channels that were open during the depolarizing step.
-
The protocol is repeated at regular intervals (e.g., every 10-15 seconds) to monitor the current amplitude before and after the application of NAPA.
-
-
Data Analysis:
-
The peak tail current amplitude is measured at each test potential.
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the concentration of NAPA.
-
The IC50 value is determined by fitting the data to the Hill equation.
-
Changes in channel kinetics (activation, deactivation, inactivation) are analyzed by fitting the current traces to appropriate exponential functions.
-
Action Potential Duration Measurement in Papillary Muscle
This ex vivo method provides insights into the integrated effect of a drug on the entire action potential waveform.
Objective: To measure the effect of NAPA on the action potential duration (APD) and other parameters in an intact cardiac tissue preparation.
Methodology:
-
Tissue Preparation:
-
The heart is rapidly excised from a euthanized animal (e.g., guinea pig).
-
The right ventricular papillary muscle is dissected and mounted in a tissue bath.
-
-
Superfusion and Stimulation:
-
The muscle is superfused with oxygenated Tyrode's solution at 37°C.
-
The preparation is stimulated at a constant frequency (e.g., 1 Hz) using a bipolar platinum electrode.
-
-
Intracellular Recording:
-
A sharp glass microelectrode filled with 3 M KCl is used to impale a cardiac myocyte.
-
The transmembrane potential is recorded using a high-input impedance amplifier.
-
-
Data Acquisition and Analysis:
-
Action potentials are recorded before and after the addition of NAPA to the superfusate.
-
Parameters such as the action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential (RMP), and the maximum upstroke velocity (Vmax) are measured.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Simplified signaling pathway of this compound's action on potassium channels.
Caption: Experimental workflow for assessing NAPA's effect on potassium channels.
Conclusion
This compound is a clinically relevant antiarrhythmic agent whose primary mechanism of action is the blockade of cardiac potassium channels, most notably the hERG channel responsible for the IKr current. This action leads to a prolongation of the cardiac action potential, a characteristic feature of Class III antiarrhythmic drugs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the electrophysiological effects of NAPA and to develop safer and more effective antiarrhythmic therapies. The species-dependent nature of NAPA's effects underscores the importance of careful preclinical evaluation in multiple models to accurately predict its clinical efficacy and safety profile. Further research is warranted to fully elucidate the molecular details of NAPA's interaction with various potassium channel subtypes and its potential off-target effects.
References
- 1. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Concomitant Block of the Rapid (I(Kr)) and Slow (I(Ks)) Components of the Delayed Rectifier Potassium Current is Associated With Additional Drug Effects on Lengthening of Cardiac Repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-Acetylprocainamide as a Metabolite of Procainamide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Procainamide, a Class IA antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias. Its clinical efficacy and toxicity are significantly influenced by its primary and pharmacologically active metabolite, N-acetylprocainamide (NAPA). This technical guide provides a comprehensive overview of NAPA, delving into its formation, pharmacokinetic and pharmacodynamic profiles, clinical significance, and the analytical methodologies used for its quantification. The polymorphic nature of procainamide's metabolism, leading to variable NAPA levels among individuals, underscores the critical importance of therapeutic drug monitoring that includes both the parent drug and its active metabolite for safe and effective therapy.
The Metabolic Pathway: From Procainamide to NAPA
Procainamide is primarily metabolized in the liver through acetylation to form this compound.[1][2][3] This biotransformation is catalyzed by the enzyme N-acetyltransferase 2 (NAT2), which is subject to genetic polymorphism.[2][4][5]
The Role of N-acetyltransferase 2 (NAT2) Polymorphism
The genetic variability in the NAT2 enzyme results in distinct population phenotypes: "slow acetylators" and "fast acetylators".[5][6][7]
-
Slow Acetylators: These individuals have reduced NAT2 enzyme activity, leading to slower conversion of procainamide to NAPA. Consequently, they tend to have a lower NAPA/procainamide ratio in their plasma.[1][6][8] In slow acetylators, approximately 16-25% of a procainamide dose is converted to NAPA.[1][8]
-
Fast Acetylators: Possessing higher NAT2 activity, these individuals metabolize procainamide more rapidly, resulting in a higher plasma NAPA/procainamide ratio.[6] In fast acetylators, this conversion can be as high as 25-40% of the procainamide dose.[1][8]
This genetic difference is a key determinant of the pharmacokinetic variability and, consequently, the clinical response and potential for toxicity observed with procainamide therapy.[5]
Other Metabolic Pathways
Besides acetylation, procainamide can undergo other metabolic transformations. N-hydroxylation, mediated by enzymes like CYP2D6, can form procainamide hydroxylamine.[2] Further dealkylation of both procainamide and NAPA can also occur.[2] However, acetylation to NAPA remains the most clinically significant metabolic route.
Figure 1: Metabolic Pathway of Procainamide.
Comparative Pharmacokinetics: Procainamide vs. NAPA
NAPA exhibits distinct pharmacokinetic properties compared to its parent compound, procainamide. A key difference is its longer elimination half-life and primary reliance on renal excretion.[1][3][8] This leads to the accumulation of NAPA, particularly in patients with impaired renal function and in fast acetylators.[1][9]
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Procainamide | This compound (NAPA) | Reference(s) |
| Classification | Class IA Antiarrhythmic | Class III Antiarrhythmic | [3][10] |
| Elimination Half-life | 2.5 - 5 hours | 6.8 - 10.7 hours | [3][8][11][12] |
| Protein Binding | 10 - 20% | ~10% | [3][8] |
| Bioavailability (Oral) | 75 - 95% | ~85% | [3][13] |
| Primary Route of Elimination | Hepatic metabolism (acetylation) and Renal excretion (40-70% unchanged) | Primarily Renal excretion | [1][2][3][8] |
| Volume of Distribution | ~2 L/kg | Not explicitly stated, but accumulates in renal impairment | [13] |
| Renal Clearance | Approx. double creatinine clearance | Approx. 1.2 times creatinine clearance | [6] |
Pharmacodynamics and Mechanism of Action
Procainamide and NAPA have different electrophysiological effects, classifying them into distinct antiarrhythmic classes.
-
Procainamide (Class IA): Primarily acts by blocking fast sodium channels (Na+), which decreases the maximum upstroke velocity (Vmax) of the cardiac action potential.[12][14][15][16] This slows conduction velocity in the heart.[12][16][17] At higher concentrations, it can also prolong the action potential duration (APD).[14][15]
-
This compound (NAPA) (Class III): NAPA's primary effect is to block potassium channels (K+), which prolongs the APD and the effective refractory period without significantly affecting the Vmax or conduction velocity.[8][14][15][17] This is the hallmark of a Class III antiarrhythmic agent. However, some studies suggest that NAPA may also exhibit weak Class IA effects, particularly in species other than dogs.[14][15]
The accumulation of NAPA during chronic procainamide therapy can alter the overall electrophysiologic effect, shifting it from a predominantly Class IA action to a combined Class IA and Class III action.[18]
Figure 2: Drug Targets on Cardiac Ion Channels.
Clinical Significance and Therapeutic Drug Monitoring (TDM)
Due to the significant antiarrhythmic activity of NAPA and its potential for accumulation, monitoring of both procainamide and NAPA plasma concentrations is essential for safe and effective therapy.[1][3][8]
Rationale for Monitoring Both Compounds
-
Variable Metabolism: The NAT2 polymorphism leads to wide inter-individual variability in NAPA levels.
-
NAPA Accumulation: NAPA's longer half-life and renal clearance mean it can accumulate to levels exceeding the parent drug, especially in patients with renal dysfunction.[1][9][18]
-
Combined Effect: The overall antiarrhythmic and proarrhythmic effect is a sum of the contributions from both procainamide and NAPA.
-
Toxicity: Both compounds contribute to toxicity, particularly QTc prolongation, which can lead to Torsades de Pointes.[19][20] The combined concentration is often used to assess the risk of toxicity.[19][21]
Table 2: Therapeutic and Toxic Concentrations
| Analyte | Therapeutic Range (mcg/mL) | Toxic/Critical Range (mcg/mL) | Reference(s) |
| Procainamide | 4.0 - 10.0 | > 12.0 | [8][21][22] |
| This compound (NAPA) | 12.0 - 25.0 | ≥ 40.0 | [21][22] |
| Combined (Procainamide + NAPA) | 5.0 - 30.0 | > 30.0 | [1][19][21] |
Specimen collection for TDM should be a trough level, drawn immediately prior to the next oral dose or 6-12 hours after the start of a continuous IV infusion.[21][22]
Experimental Protocols
Protocol: Quantification of Procainamide and NAPA in Plasma by HPLC
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the simultaneous quantification of procainamide and NAPA in plasma or serum.[23][24][25][26]
Objective: To determine the concentrations of procainamide and NAPA in patient plasma samples.
Methodology:
-
Sample Preparation:
-
Pipette 1.0 mL of plasma into a centrifuge tube.[23]
-
Add an internal standard (e.g., p-nitro-N-(2-diethylaminoethyl)benzamide hydrochloride or N-propionylprocainamide).[23][26]
-
Adjust pH by adding a small volume of sodium hydroxide solution.[26]
-
Perform a liquid-liquid extraction using an organic solvent like methylene chloride.[26]
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.[26]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Generate a standard curve using known concentrations of procainamide and NAPA.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Determine the concentrations in the unknown samples by interpolating from the standard curve.
-
Figure 3: Experimental Workflow for HPLC Quantification.
Protocol: In Vitro Metabolism Study Using Human Liver Microsomes
Objective: To characterize the in vitro metabolism of procainamide, primarily its conversion to NAPA.
Methodology: [2]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture in a suitable buffer (e.g., 20 mM phosphate-buffered saline, pH 7.4).
-
Add human liver microsomes (HLMs) to a final concentration of 0.5 mg/mL.
-
Add procainamide to the desired concentration (e.g., 20 µM).
-
Include necessary cofactors: 2 mM MgCl₂.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the enzyme cofactor, 2 mM NADPH.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the microsomal protein.
-
Transfer the supernatant for analysis.
-
Analyze the supernatant for the presence and quantity of procainamide and NAPA using a validated analytical method, such as LC-MS/MS, to confirm metabolite formation.
-
Toxicity Profile
Both procainamide and its metabolite NAPA can cause adverse effects.
-
Proarrhythmia: Both drugs prolong the QTc interval and can induce Torsades de Pointes, a life-threatening ventricular arrhythmia.[19][20] This risk is concentration-dependent.
-
Drug-Induced Lupus: Long-term administration of procainamide is associated with the development of a positive antinuclear antibody (ANA) test and a syndrome resembling systemic lupus erythematosus.[28] Interestingly, NAPA is significantly less likely to induce this autoimmune reaction, suggesting that the N-acetylation pathway is protective in this regard.[2][29]
-
Other Side Effects: Gastrointestinal disturbances, dizziness, and blurred vision have been reported with NAPA.[3][11] Hypotension can occur with procainamide, especially with rapid IV administration.[12]
Conclusion
This compound is not an inert byproduct but a pharmacologically active metabolite that significantly contributes to the therapeutic and toxic effects of procainamide therapy. Its distinct pharmacodynamic profile as a Class III antiarrhythmic agent and its pharmacokinetic properties, particularly its long half-life and dependence on renal clearance, necessitate a comprehensive understanding for any professional involved in drug development or clinical research. The genetic polymorphism of the NAT2 enzyme is a classic example of how pharmacogenomics directly impacts drug metabolism and clinical outcomes. Therefore, the simultaneous monitoring of both procainamide and NAPA is a critical requirement for optimizing treatment, ensuring patient safety, and guiding the development of new antiarrhythmic agents.
References
- 1. N‑acetylprocainamide (NAPA) conversion calculator to µmol/L, mg/L, mg/dL, mg/100mL, mg%, µg/mL units. Online converter from conventional to SI units | UNITSLAB.COM [unitslab.com]
- 2. Metabolomics reveals the metabolic map of procainamide in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acecainide - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Drug metabolism - Wikipedia [en.wikipedia.org]
- 6. Polymorphic acetylation procainamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procainamide toxicity in a patient with acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Potassium Channel | Drug Metabolite | TargetMol [targetmol.com]
- 11. Clinical pharmacology and antiarrhythmic efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. scielo.br [scielo.br]
- 15. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 17. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 18. Pharmacokinetic and pharmacodynamic interaction of N-acetyl procainamide and procainamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of Procainamide and this compound during Continuous Renal Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. meritushealth.com [meritushealth.com]
- 22. Procainamide and NAPA | MLabs [mlabs.umich.edu]
- 23. Determination of plasma procainamide and this compound concentration by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous quantification of procainamide and this compound with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. publications.ashp.org [publications.ashp.org]
- 29. Acecainide (this compound). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of N-Acetylprocainamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N-acetylprocainamide (NAPA), the primary active metabolite of the Class Ia antiarrhythmic drug, procainamide. This document delves into the nuanced electrophysiological effects of NAPA, detailing its mechanism of action on cardiac ion channels, and presents available quantitative data, experimental methodologies, and key signaling pathways.
Introduction: From Procainamide to a Unique Antiarrhythmic Agent
Procainamide, a stalwart in the management of cardiac arrhythmias, exerts its therapeutic effect primarily through the blockade of voltage-gated sodium channels (Nav1.5), classifying it as a Class Ia antiarrhythmic agent.[1][2] However, its clinical utility is often influenced by its extensive metabolism to this compound (NAPA).[3] NAPA itself possesses significant antiarrhythmic properties, but with a distinct electrophysiological profile. While procainamide primarily slows the upstroke of the cardiac action potential (Phase 0), NAPA is predominantly classified as a Class III antiarrhythmic agent, acting by prolonging the action potential duration (APD) through the blockade of potassium channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel responsible for the rapid delayed rectifier potassium current (IKr).[3][4] This fundamental difference in the mechanism of action forms the cornerstone of the SAR exploration for NAPA and its analogs.
Core Structure-Activity Relationships
The transition from the primary aromatic amine in procainamide to the acetamido group in NAPA is the critical structural modification that shifts the pharmacological profile from a primary sodium channel blocker to a potassium channel blocker.
Key Structural Features:
-
Acetamido Group: The acetylation of the para-amino group on the benzene ring is the defining feature of NAPA. This modification reduces the basicity of the nitrogen, which is thought to decrease its affinity for the sodium channel binding site.
-
Aromatic Ring: The benzene ring serves as a crucial scaffold for interaction with the aromatic residues within the inner cavity of the hERG potassium channel.[5]
-
Carbonyl Group: The amide carbonyl oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity within the ion channel pore.
-
Linker: The ethylenediamine linker provides the appropriate spacing and flexibility for the molecule to orient itself within the binding pocket.
-
Tertiary Amine: The diethylamino group at the terminus is protonated at physiological pH, and this positive charge is essential for its interaction with the channel pore.
Quantitative Electrophysiological Data
The following table summarizes the comparative effects of procainamide and its N-acetylated metabolite, this compound, on key electrophysiological parameters in guinea pig papillary muscle. This data highlights the shift in activity from sodium channel blockade (indicated by a decrease in Vmax) to potassium channel blockade (indicated by an increase in HDT).
| Compound | Concentration (mM) | Maximum Upstroke Velocity (Vmax) (% of Control) | Half-Decay Time (HDT) (% of Control) | Primary Electrophysiological Effect | Reference |
| Procainamide | 0.8 | ↓ | ↔ | Sodium Channel Blockade | [5][6] |
| 3.5 | ↓↓ | ↑ | Mixed Sodium and Potassium Channel Blockade | [5][6] | |
| 7.0 | ↓↓↓ | ↑↑ | Mixed Sodium and Potassium Channel Blockade | [5][6] | |
| This compound | 0.8 | ↔ | ↔ | No Significant Effect | [5][6] |
| 3.5 | ↓ | ↔ | Sodium Channel Blockade | [5][6] | |
| 7.0 | ↓↓ | ↑ | Mixed Sodium and Potassium Channel Blockade | [5][6] |
Vmax is the maximum rate of depolarization of the cardiac action potential and is a surrogate for sodium channel function. HDT is the half-decay time of the action potential, reflecting the duration of repolarization and is influenced by potassium channel activity.
Signaling Pathways and Experimental Workflows
Cardiac Action Potential Modulation by this compound
The following diagram illustrates the phases of the ventricular cardiac action potential and the primary ion channels involved. This compound's main effect is on Phase 3 repolarization through the blockade of IKr.
Caption: Cardiac action potential phases and the inhibitory effect of NAPA.
Experimental Workflow for Screening NAPA Analogs
This diagram outlines a typical preclinical screening cascade for the discovery and evaluation of novel antiarrhythmic agents based on the this compound scaffold.
Caption: A typical drug discovery workflow for NAPA analogs.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Analysis
This protocol is fundamental for assessing the inhibitory activity of this compound analogs on the IKr current.
Objective: To measure the effect of test compounds on hERG potassium channels stably expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
Test compounds (NAPA analogs) dissolved in an appropriate vehicle (e.g., DMSO) and diluted in the external solution.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Microscope for cell visualization.
Procedure:
-
Cell Preparation: Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Under visual guidance, approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
-
Record baseline currents in the absence of the test compound.
-
-
Compound Application:
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Allow sufficient time for the compound effect to reach a steady state (typically 2-5 minutes).
-
Record the hERG currents at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV in the presence and absence of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Isolated Langendorff Heart Preparation
This ex vivo model allows for the assessment of a compound's effect on the global electrophysiology of the heart.
Objective: To evaluate the effects of NAPA analogs on cardiac action potential duration and arrhythmias in an isolated perfused heart.
Procedure:
-
Heart Isolation: A laboratory animal (e.g., rabbit or guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.
-
Electrogram Recording: Monophasic action potential electrodes are placed on the epicardial surface of the ventricle to record action potentials. A volume-conducted ECG is also recorded.
-
Compound Administration: After a stabilization period, the NAPA analog is infused into the perfusate at increasing concentrations.
-
Data Acquisition and Analysis: Action potential duration at 90% repolarization (APD90), QT interval, and the incidence of arrhythmias are measured and analyzed.
Conclusion and Future Directions
This compound represents a fascinating case study in drug metabolism leading to a distinct pharmacological entity. The acetylation of procainamide fundamentally shifts its primary antiarrhythmic mechanism from sodium channel blockade to potassium channel (hERG) blockade, thereby moving it from a Class Ia to a Class III agent. While a comprehensive quantitative SAR for a broad series of NAPA analogs is not yet fully established in publicly accessible literature, the foundational principles are clear: modifications to the acetamido group, the aromatic ring, and the terminal amine will significantly impact potency and selectivity for the hERG channel.
Future research should focus on the systematic synthesis and electrophysiological evaluation of NAPA derivatives to build a robust quantitative SAR model. This would involve exploring a diverse range of substituents on the aromatic ring to modulate lipophilicity and electronic properties, as well as modifying the linker and terminal amine to optimize interactions within the hERG channel pore. Such studies, guided by the detailed experimental protocols outlined in this guide, will be instrumental in the rational design of novel and safer Class III antiarrhythmic drugs with improved efficacy and reduced proarrhythmic risk.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound kinetics and clinical response during repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arrhythmia control by selective lengthening of cardiac repolarization: role of this compound, active metabolite of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
In Vitro Characterization of N-Acetylprocainamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylprocainamide (NAPA), or acecainide, is the primary and pharmacologically active metabolite of the Class IA antiarrhythmic drug, procainamide. While procainamide exhibits both sodium and potassium channel blocking properties, NAPA is predominantly classified as a Class III antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of potassium channels, leading to a prolongation of the cardiac action potential duration and the effective refractory period.[1] This technical guide provides an in-depth overview of the in vitro characterization of NAPA, focusing on its electrophysiological effects, the experimental protocols used for its assessment, and its molecular interactions with cardiac ion channels.
While traditionally considered a "pure" Class III agent, some in vitro evidence suggests that NAPA may also exert effects on sodium channels, indicating a more complex pharmacological profile that can be species-dependent.[2][3] Understanding the detailed in vitro characteristics of NAPA is crucial for a comprehensive assessment of its therapeutic potential and proarrhythmic risk.
Electrophysiological Effects on Cardiac Action Potential
The hallmark in vitro effect of this compound is the prolongation of the cardiac action potential, a characteristic feature of Class III antiarrhythmic drugs. This is primarily achieved through the blockade of delayed rectifier potassium currents, which are crucial for the repolarization phase of the action potential. However, studies in different cardiac preparations have revealed nuances in its electrophysiological profile.
Quantitative Analysis of Action Potential Parameters
The following table summarizes the quantitative effects of NAPA on key cardiac action potential parameters from in vitro studies.
| Parameter | Species/Preparation | Concentration | Effect | Reference |
| Maximum Upstroke Velocity (Vmax) | Guinea Pig Papillary Muscle | 0.8 mM | No significant change | [3] |
| 3.5 mM | Decrease | [3] | ||
| 7.0 mM | Decrease | [3] | ||
| Half-Decay Time (HDT) | Guinea Pig Papillary Muscle | 0.8 mM | No significant change | [3] |
| 3.5 mM | No significant change | [3] | ||
| 7.0 mM | Increase | [3] | ||
| Action Potential Duration (APD) | Canine Purkinje Fibers | 10-40 mg/L | Dose-dependent prolongation |
Vmax is an indicator of the fast sodium current (INa), and its reduction suggests a potential interaction with sodium channels. HDT and APD are measures of the repolarization duration, and their increase is consistent with the blockade of potassium currents (IK).
Molecular Interactions with Cardiac Ion Channels
NAPA's primary molecular target is the rapidly activating delayed rectifier potassium channel (IKr), encoded by the hERG gene. Blockade of this channel is the principal mechanism for its Class III antiarrhythmic effect. However, evidence also points towards an interaction with the voltage-gated sodium channel, Nav1.5, which mediates the cardiac fast sodium current (INa).
Potassium Channel (hERG) Blockade
NAPA's blockade of hERG channels delays the repolarization phase of the cardiac action potential, thereby prolonging the QT interval on an electrocardiogram. While the precise IC50 value for NAPA on hERG channels is not consistently reported in the literature, its parent compound, procainamide, has a reported IC50 of approximately 139 µM.[4] It is generally understood that NAPA also acts as a hERG channel blocker, contributing to its primary antiarrhythmic activity.
Sodium Channel (Nav1.5) Blockade
While considered weaker than its effect on potassium channels, NAPA has been shown to interact with cardiac sodium channels.[3] Studies in guinea pig papillary muscle have demonstrated a reduction in Vmax at higher concentrations, indicative of sodium channel blockade.[3] This effect is less pronounced than that of procainamide, which is a potent sodium channel blocker. The dual action on both potassium and sodium channels in some experimental settings suggests that NAPA may not be a purely selective Class III agent and can exhibit a pharmacological profile with some Class IA characteristics.[2]
Specific IC50 values for this compound on hERG and Nav1.5 channels were not definitively available in the reviewed scientific literature.
Experimental Protocols
The in vitro characterization of this compound relies on established electrophysiological techniques. The following sections detail the methodologies for key experiments.
Cardiac Action Potential Recording in Papillary Muscle
This protocol is adapted from studies on guinea pig papillary muscle.[3]
1. Tissue Preparation:
-
Euthanize a guinea pig in accordance with institutional animal care and use committee guidelines.
-
Perform a thoracotomy and rapidly excise the heart.
-
Isolate the right ventricular papillary muscle in cold, oxygenated Tyrode's solution.
-
Mount the muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution maintained at 37°C.
2. Electrophysiological Recording:
-
Impale a cardiac myocyte with a glass microelectrode filled with 3 M KCl.
-
Record transmembrane action potentials using a high-impedance amplifier.
-
Stimulate the preparation at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Allow the preparation to equilibrate until stable recordings are obtained.
3. Drug Application:
-
After obtaining baseline recordings, perfuse the tissue bath with Tyrode's solution containing the desired concentration of this compound.
-
Allow at least 30 minutes for drug equilibration before recording the effects.
-
Measure changes in action potential parameters such as Vmax and HDT.
4. Solutions:
-
Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 11.8 NaHCO3, 0.42 NaH2PO4, and 5.5 glucose. The solution should be gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization
This protocol provides a general framework for assessing the effects of NAPA on specific ion channels (e.g., hERG, Nav1.5) expressed in heterologous systems (e.g., HEK293 cells).
1. Cell Culture:
-
Culture cells stably expressing the ion channel of interest under standard conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Electrophysiological Recording:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an appropriate extracellular solution.
-
Fabricate patch pipettes from borosilicate glass and fill with an intracellular solution.
-
Form a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a specific holding potential and apply voltage protocols to elicit the ionic current of interest.
3. Voltage-Clamp Protocols:
-
hERG (IKr): A typical protocol involves a depolarizing step to activate the channels (e.g., to +20 mV), followed by a repolarizing step to a more negative potential (e.g., -50 mV) to record the characteristic tail current.
-
Nav1.5 (INa): A series of depolarizing steps from a negative holding potential (e.g., -120 mV) are used to elicit the fast-inactivating sodium current.
4. Drug Application and Data Analysis:
-
Apply NAPA at various concentrations to the perfusion solution.
-
Measure the inhibition of the ionic current at each concentration.
-
Construct a concentration-response curve and calculate the IC50 value.
5. Solutions:
-
Extracellular and Intracellular Solutions: The specific composition of these solutions will vary depending on the ion channel being studied to isolate the current of interest and maintain cell health.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of NAPA's action on cardiac myocytes and a typical experimental workflow for its in vitro characterization.
Caption: Proposed signaling pathway of this compound in cardiac myocytes.
Caption: Experimental workflow for the in vitro characterization of this compound.
Conclusion
The in vitro characterization of this compound reveals it to be a potent blocker of the hERG potassium channel, consistent with its classification as a Class III antiarrhythmic agent. This action leads to a prolongation of the cardiac action potential duration. Furthermore, evidence suggests a secondary, weaker blocking effect on cardiac sodium channels at higher concentrations, which may contribute to its overall electrophysiological profile and could be a factor in its therapeutic and proarrhythmic actions. A thorough understanding of these in vitro properties, obtained through rigorous electrophysiological studies as outlined in this guide, is essential for the continued development and safe clinical use of this compound and related compounds. Further research to definitively determine the IC50 values of NAPA on key cardiac ion channels would provide a more complete quantitative understanding of its pharmacological profile.
References
- 1. What are the therapeutic applications for Nav1.5 blockers? [synapse.patsnap.com]
- 2. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylprocainamide CAS number and chemical formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetylprocainamide (NAPA), the primary active metabolite of the Class IA antiarrhythmic drug, procainamide. This document delves into its core chemical and pharmacological properties, offering detailed experimental protocols and visual representations of key biological and analytical processes.
Core Compound Information
This compound is a significant metabolite of procainamide and is classified as a Class III antiarrhythmic agent.[1][2] Understanding its distinct pharmacological profile is crucial for therapeutic drug monitoring and in the development of new antiarrhythmic therapies.
Chemical Identity
| Identifier | Value |
| CAS Number | 32795-44-1[3] |
| Chemical Formula | C15H23N3O2[3] |
| IUPAC Name | 4-acetamido-N-[2-(diethylamino)ethyl]benzamide[3] |
Physicochemical and Pharmacokinetic Properties
A thorough understanding of the physicochemical and pharmacokinetic properties of this compound is essential for its effective and safe use.
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 277.36 g/mol | [3] |
| Melting Point | 138-140 °C | [2] |
| pKa | 8.3 | [4] |
| LogP | 1.29 | [4] |
| Solubility | Soluble in DMSO |
Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~85% | [2] |
| Protein Binding | ~10% | [2] |
| Elimination Half-life | 4.3 - 15.1 hours | [2] |
| Metabolism | Primarily renal excretion, with some deacetylation to procainamide and other minor metabolites. | [2] |
| Excretion | 59-87% excreted unchanged in urine. | [2] |
| Therapeutic Range | 12.0 - 18.0 mcg/mL | [5] |
| Critical Value | >40.0 mcg/mL | [5] |
Mechanism of Action: Potassium Channel Blockade
This compound primarily exerts its antiarrhythmic effect by blocking potassium channels, which is characteristic of a Class III antiarrhythmic agent. This action prolongs the duration of the cardiac action potential and the effective refractory period, thereby suppressing tachyarrhythmias.
Metabolic Pathway
This compound is the major metabolite of procainamide, formed through N-acetylation primarily by the enzyme N-acetyltransferase 2 (NAT2). NAPA itself can undergo further metabolism.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-acetylation of procainamide.
Materials:
-
Procainamide hydrochloride
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve procainamide hydrochloride in a minimal amount of water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the solution is basic. This will free the procainamide base.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x volume of aqueous phase). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filtration: Filter the solution to remove the drying agent.
-
Acetylation: To the filtrate, add a slight molar excess of acetic anhydride dropwise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any excess acetic anhydride by the slow addition of water.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Evaporation: Dry the organic layer again over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Quantification of this compound in Plasma by HPLC
This protocol provides a framework for the determination of NAPA concentrations in plasma samples.
Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methylene chloride (HPLC grade)
-
Sodium hydroxide solution
-
Acetic acid
-
N-propionylprocainamide (Internal Standard)
-
Plasma samples
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To 0.5 mL of plasma in a centrifuge tube, add 0.1 mL of the internal standard solution (N-propionylprocainamide).
-
Alkalinize the mixture with sodium hydroxide solution.
-
Add 3 mL of methylene chloride, vortex for 30 seconds, and centrifuge for 5 minutes.
-
-
Extraction:
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of aqueous acetic acid and methanol (e.g., 750 mL of 10 mL/L acetic acid and 200 mL of methanol). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm or spectrofluorimetric detection.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of NAPA to the internal standard against the concentration of NAPA standards.
-
Determine the concentration of NAPA in the plasma samples from the calibration curve.
-
Analytical Workflow for Therapeutic Drug Monitoring
The therapeutic drug monitoring of this compound is crucial for optimizing efficacy and minimizing toxicity.
References
- 1. Arrhythmia control by selective lengthening of cardiac repolarization: role of this compound, active metabolite of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of N-Acetylprocainamide (NAPA) Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-Acetylprocainamide (NAPA) powder, a primary active metabolite of the antiarrhythmic drug procainamide. Understanding these fundamental physicochemical properties is critical for the development of robust and effective pharmaceutical formulations. This document outlines solubility in various solvents, stability under diverse environmental conditions, and detailed experimental protocols.
Core Physicochemical Properties
This compound (IUPAC name: 4-acetamido-N-[2-(diethylamino)ethyl]benzamide) is a benzamide derivative. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [1] |
| Molecular Weight | 277.36 g/mol | [1] |
| Melting Point | 138-140 °C | [2] |
| pKa | 14.54 (predicted) | [2] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery. The data presented here has been compiled from various sources to provide a comprehensive profile.
Quantitative Solubility Data
| Solvent | Solubility | Remarks |
| Water (as hydrochloride salt) | 15 mg/mL, 20 mg/mL, 50 mg/mL | Described as "very soluble"[3][4] |
| Dimethyl Sulfoxide (DMSO) | ≥ 90 mg/mL, 150 mg/mL, ≥ 100 mg/mL | High solubility[5][6][7] |
| Methanol | 1.0 mg/mL | A commercially available solution[8] |
| 1N Hydrochloric Acid | Soluble at 1% | Clear, colorless to faintly yellow solution[2][9] |
| In Vivo Formulation | 4 mg/mL | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[7] |
Note: Solubility can be influenced by factors such as temperature, pH, and the solid-state form of the powder (e.g., free base vs. salt).
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial).
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. The agitation should be vigorous enough to ensure thorough mixing without creating a vortex.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved powder to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a chemically inert filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or moles/liter, taking into account the dilution factor.
References
- 1. This compound | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 32795-44-1 [m.chemicalbook.com]
- 3. This compound = 99 HPLC, powder 34118-92-8 [sigmaaldrich.com]
- 4. Procainamide and this compound, Serum - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Potassium Channel | Drug Metabolite | TargetMol [targetmol.com]
- 8. This compound 1.0 mg/ml in Methanol [lgcstandards.com]
- 9. This compound = 99 32795-44-1 [sigmaaldrich.com]
Methodological & Application
Application Note and Protocol for the Quantification of N-Acetylprocainamide in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylprocainamide (NAPA) is the major and pharmacologically active metabolite of procainamide, an antiarrhythmic drug used to treat cardiac arrhythmias. Therapeutic drug monitoring of both procainamide and NAPA is crucial due to their narrow therapeutic indices and the variability in patient acetylation rates.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the simultaneous quantification of procainamide and NAPA in plasma, providing the necessary sensitivity and specificity for clinical and research applications.[3][4] This document provides detailed protocols for the determination of NAPA in plasma using HPLC with UV detection, based on established methodologies.
Principle
This method involves the isolation of this compound and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a reversed-phase HPLC column and subsequent quantification using a UV detector. Two primary sample preparation techniques are presented: protein precipitation and liquid-liquid extraction. The choice of method may depend on sample volume, required sensitivity, and laboratory resources.
Experimental Protocols
Materials and Reagents
-
This compound (NAPA) reference standard
-
Procainamide (PA) reference standard
-
Internal Standard (e.g., N-propionylprocainamide or p-amino-N-(2-dipropylaminoethyl)-benzamide hydrochloride)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acetic acid, glacial
-
Sodium hydroxide
-
Methylene chloride
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge tubes
-
HPLC vials
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., Synergi™ 4 µm polar, or equivalent).
-
Data acquisition and processing software.
-
Centrifuge.
-
Vortex mixer.
-
Evaporator (for liquid-liquid extraction).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve NAPA, PA, and the internal standard in methanol to prepare individual stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable diluent (e.g., 50:50 methanol:water) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Mobile Phase: An example of a commonly used mobile phase is a mixture of 1% acetic acid (pH 5.5) and methanol (76:24, v/v).[5] Another reported mobile phase consists of water, methanol, acetic acid, and triethylamine (74:25:1:0.03, v/v/v/v).[6] All mobile phases should be filtered and degassed before use.
Sample Preparation
Two common methods for sample preparation are detailed below.
This method is rapid and requires a small sample volume.[5]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard solution (prepared in methanol).[5]
-
Vortex the mixture for 1 minute to precipitate proteins.[5]
-
Centrifuge at 15,000 rpm for 15 minutes at 4°C.[5]
-
Transfer the supernatant to an HPLC vial.
-
Inject a small volume (e.g., 2 µL) into the HPLC system.[5]
This method provides a cleaner extract, potentially reducing matrix effects.[1][3][6]
-
Pipette 0.5 mL of plasma sample, calibration standard, or QC sample into a centrifuge tube.[1]
-
Add 0.1 mL of the internal standard solution.[1]
-
Alkalinize the mixture by adding a small volume of sodium hydroxide solution (e.g., 100 µL of 5 M NaOH).[3]
-
Add 3 mL of methylene chloride.[3]
-
Vortex for 30 seconds and then centrifuge to separate the layers.[3]
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 0.3 mL of the mobile phase.[1]
-
Inject a defined volume (e.g., 10-100 µL) into the HPLC system.[3]
HPLC Conditions
The following are example HPLC conditions. Method optimization may be required depending on the specific column and instrumentation used.
| Parameter | Condition 1 | Condition 2 |
| Column | Synergi™ 4 µm polar, reversed-phase | Reversed-phase C18 |
| Mobile Phase | 1% acetic acid (pH 5.5) and methanol (76:24, v/v)[5] | Water/methanol/acetic acid/triethylamine (74:25:1:0.03)[6] |
| Flow Rate | 0.2 mL/min[5] | Isocratic |
| Detection | UV at 280 nm[5][6] | UV at 280 nm[3][6] |
| Injection Volume | 2 µL[5] | 100 µL[1] |
| Column Temperature | Ambient | Ambient |
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its accuracy and reliability. Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | > 0.99 | r² > 0.998 over a range of 20–10,000 ng/mL for NAPA.[5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 20 ng/mL for NAPA.[5] |
| Precision (%RSD) | < 15% (for QC samples), < 20% (for LLOQ) | Intra- and inter-day precision < 10.5% for NAPA.[5] |
| Accuracy (% Bias) | Within ±15% (for QC samples), ±20% (for LLOQ) | Intra- and inter-day accuracies ranged from 99.7% to 109.2% for NAPA.[5] |
| Recovery (%) | Consistent and reproducible | Mean recovery values for NAPA ranged from 93.7% to 100.0%.[5] |
| Stability | Analyte concentration within ±15% of initial | Stable in plasma at room temperature for 4 hours and frozen at -20°C for 4 weeks. Stable through three freeze-thaw cycles.[5] |
Data Presentation
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) - Example |
| This compound (NAPA) | 4.5 |
| Procainamide (PA) | 3.2 |
| Internal Standard (IS) | 6.1 |
| Retention times are illustrative and will vary with the specific chromatographic conditions. |
Table 2: Method Validation Summary for this compound (NAPA)
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Recovery (%) |
| LLOQ | 20 | 7.5 | 10.5 | 110.9 | 100.1 | 93.7 |
| Low QC | 60 | 5.2 | 8.1 | 105.3 | 99.7 | 95.6 |
| Mid QC | 800 | 3.1 | 6.4 | 102.1 | 101.5 | 98.2 |
| High QC | 8000 | 2.0 | 5.2 | 98.6 | 97.7 | 100.0 |
| This table presents example data synthesized from published literature.[5] |
Visualizations
Caption: Workflow for NAPA quantification in plasma.
Caption: NAPA analysis logical relationships.
References
- 1. High performance liquid chromatography of procainamide and this compound in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of procainamide and this compound with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Longer plasma half-life for procainamide utilizing a very sensitive high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UHPLC-DAD Method for N-Acetylprocainamide Analysis
Abstract
This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD) method for the quantitative analysis of N-Acetylprocainamide (NAPA), the major active metabolite of the antiarrhythmic drug Procainamide. The described method is rapid, requires a small sample volume, and employs a straightforward protein precipitation step for sample preparation, making it suitable for high-throughput analysis in research and clinical settings. The method has been validated for selectivity, sensitivity, linearity, accuracy, and precision.
Introduction
This compound (NAPA) is the primary and pharmacologically active metabolite of Procainamide, a Class Ia antiarrhythmic agent used to treat cardiac arrhythmias. Therapeutic drug monitoring of both Procainamide and NAPA is crucial due to their narrow therapeutic indices and potential for toxicity. This document provides a detailed protocol for a validated UHPLC-DAD method for the simultaneous determination of Procainamide and NAPA in plasma samples.[1][2]
Experimental
Instrumentation and Chromatographic Conditions
A UHPLC system equipped with a Diode Array Detector was used for this analysis. The chromatographic conditions are summarized in Table 1.
Table 1: UHPLC-DAD Chromatographic Conditions
| Parameter | Value |
| Column | Synergi™ 4 µm polar, reversed-phase column |
| Mobile Phase | 1% Acetic Acid (pH 5.5) and Methanol (76:24, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 2 µL |
| Detection Wavelength | 280 nm |
| Mode | Isocratic |
Standards and Reagents
-
This compound (NAPA) reference standard
-
Procainamide (PA) reference standard
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial)
-
Deionized Water
-
Rat Plasma (or other appropriate biological matrix)
Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of NAPA and PA reference standards in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to cover the desired concentration range.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of methanol (containing the internal standard, if used).
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge the tubes at 15,000 rpm for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant.
-
Inject 2 µL of the supernatant into the UHPLC system.[1]
Method Validation Summary
The UHPLC-DAD method was validated according to established guidelines. A summary of the validation parameters is presented in Table 2.
Table 2: Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range | 20–10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[1][2] |
| Intra-day Accuracy | 99.7% to 109.2% |
| Inter-day Accuracy | 99.7% to 109.2% |
| Intra-day Precision (%RSD) | < 10.5% |
| Inter-day Precision (%RSD) | < 10.5% |
Data sourced from a study on the simultaneous determination of Procainamide and this compound in rat plasma.[1][2]
Diagrams
Caption: Experimental workflow for UHPLC-DAD analysis of this compound.
Conclusion
The described UHPLC-DAD method provides a simple, rapid, and reliable approach for the quantification of this compound in plasma samples.[2] The minimal sample preparation and small injection volume make it an advantageous alternative to more complex and time-consuming methods.[1][2] This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: N-Acetylprocainamide in Bioanalysis
Introduction
N-acetylprocainamide (NAPA) is the primary and pharmacologically active metabolite of procainamide, a Class IA antiarrhythmic agent used to treat cardiac arrhythmias.[1][2][3] Due to its own antiarrhythmic properties and a narrow therapeutic window for both the parent drug and the metabolite, the simultaneous quantification of procainamide and NAPA in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1][4][5][6][7][8] This document provides detailed application notes and protocols for the bioanalysis of this compound, focusing on its role as an analyte and the selection of a suitable internal standard for accurate quantification.
This compound as an Analyte
In the context of bioanalysis for patients receiving procainamide, NAPA is a critical analyte to be measured rather than being used as an internal standard. An internal standard (IS) is a compound added to a sample at a known concentration to facilitate the quantification of another compound, the analyte. A key requirement for an internal standard is that it should not be naturally present in the biological sample. Since NAPA is an endogenous metabolite of procainamide, it is inherently present in the plasma of patients treated with procainamide and therefore cannot be used as an internal standard for the analysis of procainamide or other analytes in these samples.
The selection of an appropriate internal standard is critical for accurate and reliable bioanalytical methods. Ideally, a stable isotope-labeled (SIL) version of the analyte is the gold standard for use as an internal standard in LC-MS/MS analysis, as it shares very similar physicochemical properties with the analyte, leading to similar extraction recovery and ionization efficiency.[9][10] When a SIL-IS is not available, a structural analog that behaves similarly to the analyte during sample preparation and analysis can be used. For the simultaneous analysis of procainamide and NAPA, compounds like N-propionylprocainamide or N-formylprocainamide have been successfully utilized as internal standards.[1][11][12]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H23N3O2 |
| Molecular Weight | 277.36 g/mol [13] |
| IUPAC Name | 4-acetamido-N-[2-(diethylamino)ethyl]benzamide[13] |
Experimental Protocols
This section details a validated UHPLC-DAD method for the simultaneous determination of procainamide and this compound in rat plasma, adapted from a published study.[1][14]
Scope
This protocol describes the procedure for the quantitative determination of procainamide and this compound in rat plasma using Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).
Materials and Reagents
-
Procainamide hydrochloride (Reference Standard)
-
This compound (Reference Standard)
-
N-propionylprocainamide (Internal Standard)[1]
-
Methanol (HPLC grade)[1]
-
Acetic acid (Glacial)[1]
-
Double-Distilled Water (DDW)[1]
-
Rat plasma (Control)
Equipment
-
UHPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., Synergi™ 4 µm polar)[1]
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve accurate amounts of procainamide, NAPA, and the internal standard (N-propionylprocainamide) in DDW to prepare individual stock solutions of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the respective stock solutions with DDW.[1]
-
Internal Standard Working Solution (200 ng/mL): Dilute the internal standard stock solution with methanol to achieve a final concentration of 200 ng/mL.[1]
Sample Preparation
The sample preparation involves a simple protein precipitation method.[1][14]
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (200 ng/mL in methanol).[1]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject a 5 µL aliquot into the UHPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | Synergi™ 4 µm polar, reversed-phase column[1] |
| Mobile Phase | 1% acetic acid (pH 5.5) and methanol (76:24, v/v)[1][14] |
| Flow Rate | 0.2 mL/min[1][14] |
| Detection Wavelength | 280 nm[1][14] |
| Injection Volume | 5 µL |
| Run Time | Approximately 5 minutes |
Calibration and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank rat plasma with appropriate volumes of the working standard solutions to achieve a concentration range of 20–100,000 ng/mL for procainamide and 20–10,000 ng/mL for NAPA.[1][14]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma to be analyzed with each batch of samples.
Data and Performance Characteristics
The following tables summarize the quantitative data from a validated UHPLC-DAD method for the simultaneous analysis of procainamide and NAPA.[1][14]
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Coefficient of Determination (r²) |
| Procainamide | 20–100,000 | y = (0.00198 ± 0.00007)x + (0.00804 ± 0.00391) | 0.9995 ± 0.0004 |
| This compound | 20–10,000 | y = (0.00262 ± 0.00015)x + (0.03151 ± 0.01200) | 0.9984 ± 0.0012 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Procainamide | 20 (LLOQ) | <10.5 | <10.5 | 97.7 - 110.9 | 97.7 - 110.9 |
| 60 (LQC) | <10.5 | <10.5 | 97.7 - 110.9 | 97.7 - 110.9 | |
| 8000 (MQC) | <10.5 | <10.5 | 97.7 - 110.9 | 97.7 - 110.9 | |
| 80000 (HQC) | <10.5 | <10.5 | 97.7 - 110.9 | 97.7 - 110.9 | |
| This compound | 20 (LLOQ) | <10.5 | <10.5 | 99.7 - 109.2 | 99.7 - 109.2 |
| 60 (LQC) | <10.5 | <10.5 | 99.7 - 109.2 | 99.7 - 109.2 | |
| 800 (MQC) | <10.5 | <10.5 | 99.7 - 109.2 | 99.7 - 109.2 | |
| 8000 (HQC) | <10.5 | <10.5 | 99.7 - 109.2 | 99.7 - 109.2 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control[1]
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Procainamide | 20, 60, 8000, 80000 | 95.6 - 103.3 |
| This compound | 20, 60, 800, 8000 | 93.7 - 100.0 |
| Internal Standard | 200 | Near 100% |
Visualizations
Caption: Bioanalytical workflow for the quantification of procainamide and NAPA.
Caption: Logical relationship of components in the bioanalytical method.
References
- 1. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acecainide (this compound). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an active metabolite of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procainamide and NAPA | MLabs [mlabs.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. labcorp.com [labcorp.com]
- 7. mainegeneral.testcatalog.org [mainegeneral.testcatalog.org]
- 8. childrensmn.org [childrensmn.org]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 11. Simultaneous quantification of procainamide and this compound with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High performance liquid chromatography of procainamide and this compound in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Quantification of N-Acetylprocainamide (NAPA) in Human Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetylprocainamide (NAPA) is the primary and pharmacologically active metabolite of procainamide, a Class IA antiarrhythmic agent used to treat cardiac arrhythmias. Therapeutic Drug Monitoring (TDM) of both procainamide and NAPA is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and avoiding toxicity. Accurate quantification of NAPA in serum, typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is highly dependent on effective sample preparation.
The complex nature of serum, with its high abundance of proteins, lipids, and other endogenous components, can interfere with analysis, leading to matrix effects, ion suppression, and inaccurate results. Therefore, a robust sample preparation protocol is essential to remove these interferences, concentrate the analyte, and ensure the reliability and sensitivity of the analytical method. This document details three common sample preparation methodologies for NAPA in serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Specimen Collection and Handling
Proper collection and handling of serum samples are critical preliminary steps to ensure sample integrity.
-
Collection Container: The preferred collection tube is a serum separator tube (SST). A red-top tube (without a gel separator) is also acceptable.
-
Processing: Blood samples should be allowed to clot at room temperature. Centrifugation to separate the serum from the cellular components should be performed within 2 hours of collection.
-
Aliquoting: Following centrifugation, the serum should be carefully transferred into a clean, labeled plastic vial to avoid contamination from the gel separator or residual cells.
-
Storage: For short-term storage (up to 7 days), samples should be refrigerated at 2-8°C. For long-term storage, samples should be kept frozen at -20°C or below, where they are stable for at least 14 days. Avoid repeated freeze-thaw cycles.
Sample Preparation Methodologies
The choice of sample preparation method depends on the required level of cleanliness, sensitivity, throughput, and available laboratory resources.
Protein Precipitation (PPT)
Principle: This is the simplest and fastest method for removing the bulk of proteins from a biological sample. A water-miscible organic solvent, such as methanol or acetonitrile, is added to the serum. This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of the solution.
Detailed Protocol:
-
Pipette 100 µL of serum into a clean microcentrifuge tube.
-
Add an appropriate volume of internal standard (IS) solution.
-
Add 300 µL of cold (4°C) methanol or acetonitrile (a 3:1 solvent-to-serum ratio).[1]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifuge the tube at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant, which contains NAPA and other small molecules.
-
The supernatant can be injected directly into the analytical instrument or evaporated and reconstituted in the mobile phase if concentration is needed.
Liquid-Liquid Extraction (LLE)
Principle: LLE separates analytes from sample matrix components based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase (the serum sample) and an organic solvent. By adjusting the pH of the aqueous phase, the charge state and, consequently, the organic solubility of NAPA can be manipulated to facilitate its extraction.
Detailed Protocol:
-
Pipette 0.5 mL of serum into a glass screw-cap tube.
-
Add an appropriate volume of internal standard (IS) solution.
-
Alkalinize the sample by adding 100 µL of 5 M sodium hydroxide (NaOH) to adjust the pH.[3]
-
Add 3.0 mL of an immiscible organic solvent, such as methylene chloride.[3][4]
-
Cap the tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Centrifuge at approximately 2000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube, avoiding the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique that isolates analytes from a complex matrix by partitioning them between a solid stationary phase and a liquid mobile phase. It provides superior sample cleanup compared to PPT and LLE. For NAPA, a mixed-mode cation exchange sorbent (e.g., C8/SCX) can be effective.
Detailed Protocol:
-
Condition: Pass 1-2 mL of methanol through the SPE cartridge, followed by 1-2 mL of deionized water, and finally 1-2 mL of a buffer (e.g., 0.02 M KH₂PO₄ at pH 3.0). Do not allow the sorbent bed to dry out.
-
Load: Load the pre-treated serum sample onto the conditioned SPE cartridge at a slow flow rate (~1-2 mL/min).
-
Wash: Wash the cartridge with a weak solvent (e.g., 1-2 mL of the buffer followed by 1-2 mL of methanol/water solution) to remove unretained interferences.
-
Elute: Elute the bound NAPA and internal standard from the cartridge using a small volume (e.g., 1 mL) of a strong elution solvent (e.g., methanol containing 5% ammonium hydroxide).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Quantitative Performance Data
The following table summarizes representative performance data for different sample preparation methods used in the analysis of NAPA and/or its parent drug, procainamide.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte(s) | Procainamide & NAPA | Procainamide & NAPA | Procainamide |
| Recovery | >90% (general estimate for small molecules) | Excellent (not explicitly quantified) | 87.9% - 98.4% |
| LLOQ | 20 ng/mL[2] | 4 ng/mL[5] | Not Specified |
| Linear Range | 20 - 10,000 ng/mL[2] | 20 - 500 ng/mL[5] | Not Specified |
| Precision (%CV) | < 10.5%[2] | < 8%[5] | 4.05% (avg. CV) |
| Accuracy | 99.7% - 109.2%[2] | Not Specified | Not Specified |
| Reference | [2] | [5] |
LLOQ: Lower Limit of Quantification
Method Comparison and Selection
-
Protein Precipitation (PPT) is ideal for high-throughput environments where speed and simplicity are paramount. It is a cost-effective method but provides the least effective cleanup, which may lead to more significant matrix effects in sensitive LC-MS/MS assays.[1][6]
-
Liquid-Liquid Extraction (LLE) offers a better degree of sample cleanup than PPT and can effectively remove salts and some polar interferences. However, it is more labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate.[6][7]
-
Solid-Phase Extraction (SPE) provides the cleanest extracts, leading to reduced matrix effects, improved sensitivity, and better reproducibility.[6] It is highly selective and easily automated for high-throughput applications, though it typically involves higher costs for consumables and may require more extensive method development.[6]
The selection of the optimal method should be based on the specific requirements of the assay, including the desired sensitivity (LLOQ), sample throughput, and the capabilities of the analytical instrumentation. For routine TDM, a simple PPT may suffice. For more demanding research or clinical trial applications requiring very low detection limits, SPE is often the preferred choice.
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Longer plasma half-life for procainamide utilizing a very sensitive high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved high-performance liquid chromatographic assay for the determination of procainamide and its N-acetylated metabolite in plasma: application to a single-dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylprocainamide (NAPA) In Vivo Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: N-Acetylprocainamide (NAPA) is the major active metabolite of the Class IA antiarrhythmic drug, procainamide. Exhibiting its own distinct electrophysiological properties, NAPA is classified as a Class III antiarrhythmic agent. Its primary mechanism of action involves the prolongation of the action potential duration and the effective refractory period in cardiac tissues, with minimal effect on the maximum upstroke velocity of the action potential in most species.[1][2] This document provides a comprehensive overview of in vivo studies of NAPA in various animal models, summarizing key pharmacokinetic, pharmacodynamic, and toxicological data. Detailed experimental protocols are provided to facilitate the design and execution of similar preclinical studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dose | Route of Administration | Half-life (t½) | Total Body Clearance (ClB) | Volume of Distribution (Vd) | Reference(s) |
| Rat | 86 mg/kg | Intravenous | 2.1 hours | - | - | [3] |
| Dog (Beagle) | - | Intravenous | Longer than Procainamide | Smaller than Procainamide | - |
Table 2: Hemodynamic Effects of this compound in Conscious Dogs
| Parameter | Dose | Time Point | Change from Control | Reference(s) |
| Heart Rate | 20 mg/kg i.v. | 30 seconds | ↑ 27 ± 7 beats/min | [4] |
| Maximum dP/dt | 20 mg/kg i.v. | 30 seconds | ↑ 655 ± 206 mm Hg/sec | [4] |
| LV Internal Diameter Shortening (%ΔD) | 20 mg/kg i.v. | 30 seconds | ↑ 2.2 ± 0.9% | [4] |
| Peak LV Pressure | 20 mg/kg i.v. | 6 hours | ↓ 19 ± 9 mm Hg | [4] |
| Maximum dP/dt | 20 mg/kg i.v. | 6 hours | ↓ 610 ± 210 mm Hg/sec | [4] |
| LV Internal Diameter Shortening (%ΔD) | 20 mg/kg i.v. | 6 hours | ↓ 2.3 ± 0.6% | [4] |
Table 3: Electrophysiological Effects of this compound in Dogs
| Parameter | Dose | Effect | Reference(s) |
| Atrial Flutter Cycle Length | 16-64 mg/kg | Increased by 16-31% | [5] |
| Effective Refractory Period (ERP) | 16-64 mg/kg | Increased by 14-41% | [5] |
| Conduction Time | 16-64 mg/kg | Increased by <15% | [5] |
| Right Ventricular Refractoriness | 50 mg/kg i.v. | Increased | [3] |
| Monophasic Action Potential (MAP) Duration | 50 mg/kg i.v. | Increased | [3] |
Table 4: Antiarrhythmic Efficacy of this compound in Animal Models
| Animal Model | Arrhythmia Model | NAPA Dose | Efficacy | Reference(s) |
| Dog | 24-hr Myocardial Infarct | up to 100 mg/kg i.v. | Slight antiarrhythmic effects | |
| Dog | Atrial Flutter | 32-64 mg/kg | Terminated flutter in a dose-dependent manner | [5] |
| Mouse | Chloroform-induced Ventricular Fibrillation | - | 92% as potent as procainamide (by dose) | [6] |
Mandatory Visualizations
Caption: General experimental workflow for in vivo studies of this compound in animal models.
Caption: Proposed signaling pathway for the antiarrhythmic effects of this compound.
Caption: Biphasic hemodynamic response to this compound in conscious dogs.
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride
-
Sterile saline for injection
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Catheters for jugular vein cannulation
-
Syringes and needles
-
Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a catheter into the jugular vein for blood sampling.
-
Allow the animal to recover from surgery for at least 24 hours before the study.
-
-
Dose Preparation and Administration:
-
Dissolve this compound hydrochloride in sterile saline to a final concentration of 20 mg/mL.
-
Administer a single intravenous bolus dose of 86 mg/kg this compound hydrochloride via the tail vein.[3]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points: pre-dose, and 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Place blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method (see Protocol 4).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), volume of distribution (Vd), and total body clearance (ClB) using a non-compartmental or compartmental modeling approach.
-
Protocol 2: Evaluation of Antiarrhythmic Efficacy in a Canine Myocardial Infarction Model
Objective: To assess the efficacy of this compound in suppressing ventricular arrhythmias following surgically induced myocardial infarction in dogs.
Materials:
-
Mongrel dogs of either sex (15-25 kg)
-
Anesthetic (e.g., sodium pentobarbital, 30 mg/kg i.v.)
-
Surgical instruments for thoracotomy
-
Suture material for coronary artery ligation
-
ECG monitoring equipment
-
Intravenous catheters
-
This compound solution for injection
-
Ventilator
Procedure:
-
Myocardial Infarction Induction:
-
Anesthetize the dog and initiate positive pressure ventilation.
-
Perform a left thoracotomy at the fifth intercostal space to expose the heart.
-
Ligate the left anterior descending coronary artery to induce an anterior wall myocardial infarction.[7]
-
Close the chest and allow the animal to recover. Ventricular arrhythmias typically develop within 24 hours.
-
-
Drug Administration and Monitoring:
-
24 hours post-ligation, re-anesthetize the dog and monitor the ECG for baseline arrhythmia frequency.
-
Administer this compound intravenously at doses up to 100 mg/kg.
-
Continuously record the ECG throughout the drug infusion and for a designated period afterward to assess the effect on the frequency and severity of ventricular arrhythmias.
-
-
Data Analysis:
-
Quantify the number of premature ventricular contractions (PVCs) and episodes of ventricular tachycardia before, during, and after NAPA administration.
-
Statistically compare the arrhythmia frequency at different time points to determine the antiarrhythmic efficacy.
-
Protocol 3: Assessment of Hemodynamic Effects in Conscious Instrumented Dogs
Objective: To characterize the hemodynamic effects of this compound in conscious, healthy dogs.
Materials:
-
Beagle dogs
-
Anesthetic for surgical instrumentation (e.g., isoflurane)
-
Surgical instruments
-
Left ventricular micromanometer
-
Aortic and left ventricular catheters
-
Ultrasonic crystals for measuring LV internal diameter
-
Hemodynamic monitoring and recording system
-
This compound solution for injection
Procedure:
-
Surgical Instrumentation:
-
Under general anesthesia and sterile surgical conditions, instrument the dogs with a left ventricular micromanometer, aortic and LV catheters, and ultrasonic crystals for measuring LV internal diameter.[4]
-
Allow the dogs to recover fully from surgery (typically 1-2 weeks).
-
-
Experimental Protocol:
-
In a conscious, resting state, record baseline hemodynamic parameters (heart rate, blood pressure, LV pressure, dP/dt, %ΔD).
-
Administer an intravenous dose of this compound (e.g., 20 mg/kg).[4]
-
Continuously monitor and record all hemodynamic parameters for at least 6 hours post-dose.
-
-
Data Analysis:
-
Analyze the recorded hemodynamic data to determine changes from baseline at various time points after NAPA administration.
-
Pay close attention to the biphasic response, noting the early and late effects on cardiac performance.[4]
-
Protocol 4: Quantification of this compound in Plasma by HPLC
Objective: To provide a reliable method for the determination of this compound concentrations in animal plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection
-
Reversed-phase C18 column
-
This compound and Procainamide analytical standards
-
Internal standard (e.g., N-propionylprocainamide)
-
Acetonitrile, methanol, and other HPLC-grade solvents
-
Reagents for mobile phase preparation (e.g., acetic acid, triethylamine)
-
Extraction solvent (e.g., methylene chloride)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, add a known amount of internal standard.
-
Alkalinize the sample (e.g., with a small volume of NaOH).
-
Add 5 mL of methylene chloride and vortex for 1 minute to extract the analytes.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of water, methanol, acetic acid, and triethylamine (e.g., 74:25:1:0.03 v/v/v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column: C18 reversed-phase column.
-
Detection: UV absorbance at 280 nm or fluorescence detection.
-
Injection Volume: 50 µL.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and Procainamide.
-
Process the calibration standards and unknown samples as described in the sample preparation step.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and experimental goals. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. His bundle electrogram recording using a multipolar electrode catheter via the arm veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of procainamide and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of this compound compared with procainamide in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of procainamide and this compound on atrial flutter: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic potency of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ventricular arrhythmias in acute coronary artery ligation in dogs: electrophysiological mechanism and its relation to the severity of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The significance of dissociation of conduction in the canine His bundle. Electrophysiological studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: N-Acetylprocainamide (NAPA) in Isolated Cardiac Tissue Studies
Introduction N-Acetylprocainamide (NAPA), the primary metabolite of the Class Ia antiarrhythmic drug procainamide, is itself an active pharmacological agent.[1] It is predominantly classified as a Class III antiarrhythmic agent due to its ability to prolong the cardiac action potential duration (APD) by blocking potassium channels.[1] However, emerging evidence from studies on isolated cardiac tissues of various species, such as guinea pigs and mice, reveals that NAPA can also exhibit Class Ia properties by blocking sodium channels, an effect that is concentration and species-dependent.[2][3] These dual properties make NAPA a valuable tool for researchers studying cardiac electrophysiology, mechanisms of arrhythmia, and the preclinical assessment of drug-induced repolarization changes.
Mechanism of Action NAPA's primary mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which is crucial for Phase 3 repolarization of the cardiac action potential.[4][5] This inhibition slows the efflux of potassium ions, thereby prolonging the action potential duration and the effective refractory period (ERP).[1][6] This is the hallmark of a Class III antiarrhythmic effect.
In some species and at higher concentrations, NAPA can also block the fast sodium channels responsible for the rapid depolarization (Phase 0) of the action potential.[2][3] This results in a decrease in the maximum upstroke velocity (Vmax), a characteristic of Class Ia antiarrhythmic agents.[7] This dual-channel activity underscores the importance of selecting appropriate species and concentration ranges in experimental designs.
Quantitative Data Summary
The electrophysiological effects of NAPA have been quantified in various isolated cardiac tissue models. The following table summarizes key findings from studies on canine Purkinje fibers and guinea pig papillary muscle, providing a comparative overview of NAPA's impact on critical action potential parameters.
| Parameter | Species/Tissue | NAPA Concentration | Observed Effect | Reference |
| Vmax | Canine Purkinje Fibers | 0.010 - 0.24 mM | Small, not significant concentration-dependent decrease | [6] |
| Guinea Pig Papillary Muscle | 3.5 mM | Decrease to ~100 V/s (from control ~134 V/s) | [2][3] | |
| Guinea Pig Papillary Muscle | 7.0 mM | Decrease to 48 V/s (from control ~134 V/s) | [2][3] | |
| APD50 | Canine Purkinje Fibers | 0.010 - 0.24 mM | Significant concentration-dependent increase | [6] |
| APD90 | Canine Purkinje Fibers | 0.010 - 0.24 mM | Significant concentration-dependent increase | [6] |
| HDT | Guinea Pig Papillary Muscle | 3.5 mM | No significant change from control (187 ms) | [2][3] |
| Guinea Pig Papillary Muscle | 7.0 mM | Increase to 420 ms (from control 187 ms) | [2][3] | |
| ERP | Canine Purkinje Fibers | 0.010 - 0.24 mM | Significant concentration-dependent increase | [6] |
| RMP | Canine Purkinje Fibers | 0.010 - 0.24 mM | No change | [6] |
| Guinea Pig Papillary Muscle | 7.0 mM | -82 mV (from control -83 mV) | [2][3] |
Vmax: Maximum upstroke velocity; APD50/APD90: Action Potential Duration at 50%/90% repolarization; HDT: Half-Decay Time; ERP: Effective Refractory Period; RMP: Resting Membrane Potential.
Experimental Protocols
Protocol 1: Preparation of Isolated Papillary Muscle
This protocol outlines the standard procedure for isolating and preparing mammalian papillary muscle for electrophysiological studies.
-
Animal Euthanasia and Heart Excision: Euthanize the animal (e.g., guinea pig) via an approved method. Rapidly perform a thoracotomy to excise the heart and immediately place it in ice-cold, oxygenated Tyrode's solution.
-
Tissue Dissection: Transfer the heart to a dissection dish containing fresh, oxygenated Tyrode's solution. Carefully open the right ventricle to expose the papillary muscles. Dissect a suitable papillary muscle, leaving the tendinous and ventricular wall ends intact for mounting.
-
Mounting in Organ Bath: Transfer the isolated papillary muscle to a temperature-controlled organ bath (36-37°C) continuously superfused with oxygenated (95% O₂, 5% CO₂) Tyrode's solution.
-
Tissue Equilibration: Secure one end of the muscle to a fixed hook and the other to an isometric force transducer. Allow the preparation to equilibrate for at least 60 minutes before starting experimental protocols, ensuring a stable resting tension.
Protocol 2: Microelectrode Recording of Action Potentials
This protocol describes the methodology for recording intracellular action potentials from isolated cardiac tissue preparations.
-
Electrode Preparation: Pull glass microelectrodes from capillary tubes using a micropipette puller. Backfill the microelectrodes with 3 M KCl solution. The electrode resistance should typically be between 10-25 MΩ.
-
Cellular Impalement: Using a micromanipulator, carefully advance the microelectrode into a cell on the surface of the cardiac tissue preparation. A successful impalement is indicated by a sharp drop to a stable negative resting membrane potential (typically -80 to -90 mV).[8]
-
Electrical Stimulation: Stimulate the tissue preparation using a bipolar platinum electrode connected to an electronic stimulator.[2] Use square-wave pulses of 1-2 ms duration at a voltage slightly above the threshold required to elicit an action potential. A basic cycle length of 1000 ms (1 Hz) is commonly used.[6]
-
Data Acquisition: Connect the microelectrode to a high-input impedance amplifier. Digitize the amplified signal and record it using appropriate data acquisition software.
-
NAPA Application: After recording stable baseline action potentials, switch the superfusion solution to one containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state before recording post-treatment action potentials.
-
Parameter Analysis: Analyze the recorded action potentials to determine key parameters, including Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Maximum Upstroke Velocity (Vmax), and Action Potential Duration at 50% and 90% repolarization (APD50, APD90).[2]
Visualizations
NAPA's Electrophysiological Mechanism of Action
Caption: NAPA's primary (Class III) and secondary (Class Ia) effects on cardiac ion channels.
Experimental Workflow for NAPA Studies
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procainamide - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophysiologic interactions of procainamide and this compound in isolated canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CV Physiology | Non-Pacemaker Action Potentials [cvphysiology.com]
Application Notes and Protocols for Studying Cardiac Action Potential Duration with N-Acetylprocainamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylprocainamide (NAPA) is the primary active metabolite of the Class IA antiarrhythmic drug, procainamide. Traditionally, NAPA has been classified as a pure Class III antiarrhythmic agent, primarily due to its ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP) by blocking the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels.[1][2][3] However, emerging evidence, particularly from studies on species other than dogs, suggests that NAPA also exhibits Class I antiarrhythmic properties by blocking cardiac sodium channels, which can decrease the maximum upstroke velocity (Vmax) of the action potential.[1][2][4] This dual mechanism of action makes NAPA a valuable pharmacological tool for studying the complex interplay of ion channels in regulating cardiac repolarization and for investigating the potential therapeutic and proarrhythmic effects of drugs that modulate these channels.
These application notes provide a comprehensive overview of the use of NAPA in cardiac electrophysiology research, including its mechanism of action, quantitative effects on action potential parameters, and detailed protocols for experimental investigation.
Mechanism of Action
NAPA's primary effect on the cardiac action potential is the prolongation of its duration, a hallmark of Class III antiarrhythmic agents. This is achieved through the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are responsible for the IKr current. This current plays a crucial role in phase 3 repolarization of the cardiac action potential. By inhibiting IKr, NAPA delays repolarization, thereby lengthening the APD and the QT interval on an electrocardiogram.[3]
In addition to its Class III activity, NAPA has been shown to block voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2][4] This sodium channel blockade leads to a decrease in Vmax, an effect characteristic of Class I antiarrhythmic drugs. The extent of this Class I effect appears to be species-dependent, being less prominent in dogs compared to other species like guinea pigs.[1][2]
The dual blockade of both potassium and sodium channels by NAPA underscores the importance of considering multi-channel effects when evaluating the electrophysiological properties of cardiac drugs.
Figure 1: NAPA's dual mechanism on cardiac ion channels.
Quantitative Data Presentation
The following tables summarize the quantitative effects of NAPA on key cardiac action potential parameters in guinea pig papillary muscle, as reported in the literature.
| Concentration (mM) | Vmax (V/s) (Mean ± SE) | % Change from Control |
| Control | 134 | - |
| 3.5 | Significantly Decreased | Not Specified |
| 7.0 | 48 | -64.2% |
| Table 1: Effect of this compound on Vmax of Cardiac Action Potential in Guinea Pig Papillary Muscle.[2][5] |
| Concentration (mM) | Half-Decay Time (HDT) (ms) (Mean ± SE) | % Change from Control |
| Control | 187 | - |
| 3.5 | No Significant Effect | Not Specified |
| 7.0 | 420 | +124.6% |
| Table 2: Effect of this compound on Half-Decay Time (HDT) of Cardiac Action Potential in Guinea Pig Papillary Muscle.[2] |
| Parameter | Control | NAPA (7 mM) |
| Resting Membrane Potential (RMP) (mV) | -83 | -82 |
| Table 3: Effect of this compound on Resting Membrane Potential (RMP) in Guinea Pig Papillary Muscle.[2] |
Experimental Protocols
This section provides a detailed protocol for recording cardiac action potentials from isolated guinea pig papillary muscle using intracellular microelectrodes, a standard method for assessing the electrophysiological effects of compounds like NAPA.
Protocol: Intracellular Recording of Action Potentials in Guinea Pig Papillary Muscle
1. Materials and Solutions
-
Animals: Male guinea pigs (250-350 g)
-
Tyrode's Solution (in mM): 127 NaCl, 4.5 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.2 NaH2PO4, 24 NaHCO3, and 10 D-glucose. The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Experimental Chamber: A tissue bath with a constant flow of oxygenated Tyrode's solution maintained at 37°C.
-
Stimulator: A programmable electrical stimulator capable of delivering square-wave pulses.
-
Recording Equipment:
-
Glass microelectrodes (tip resistance 10-30 MΩ) filled with 3 M KCl.
-
Micromanipulator for precise electrode placement.
-
High-input impedance amplifier for intracellular recording.
-
Oscilloscope and a data acquisition system.
-
-
This compound (NAPA) Stock Solution: Prepare a concentrated stock solution of NAPA in deionized water, from which working concentrations can be made by dilution in Tyrode's solution.
2. Tissue Preparation
-
Humanely euthanize the guinea pig in accordance with institutional guidelines.
-
Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.
-
Under a dissecting microscope, open the right ventricle and carefully dissect the papillary muscle, leaving a small portion of the ventricular wall attached for mounting.
-
Transfer the isolated papillary muscle to the experimental chamber, and mount it horizontally. One end (ventricular wall) is pinned to the chamber floor, and the other end (tendon) is attached to a force transducer or a fixed pin.
-
Superfuse the tissue with oxygenated Tyrode's solution at a constant flow rate and maintain the temperature at 37°C.
-
Allow the preparation to equilibrate for at least 60 minutes before starting the experiment.
3. Electrophysiological Recording
-
Position the stimulating electrodes (a pair of silver wires) near the base of the papillary muscle.
-
Set the stimulator to deliver square-wave pulses of 1-2 ms duration at a frequency of 1 Hz. Adjust the stimulus intensity to approximately 1.5 times the threshold required to elicit an action potential.
-
Carefully advance a glass microelectrode into a superficial cell of the papillary muscle using the micromanipulator until a stable impalement is achieved, indicated by a sudden negative drop in potential to a stable resting membrane potential (typically -80 to -90 mV).
-
Record stable baseline action potentials for at least 20 minutes.
4. Drug Application and Data Acquisition
-
After recording a stable baseline, switch the superfusion to Tyrode's solution containing the desired concentration of NAPA.
-
Allow the tissue to equilibrate with the NAPA solution for at least 20-30 minutes to ensure a steady-state drug effect.
-
Record action potentials in the presence of NAPA.
-
To test multiple concentrations, either use a cumulative concentration-response protocol or perform a washout with drug-free Tyrode's solution between concentrations until the action potential parameters return to baseline.
-
Analyze the recorded action potentials to determine key parameters, including:
-
Resting Membrane Potential (RMP): The membrane potential during diastole.
-
Action Potential Amplitude (APA): The difference between the peak of the action potential and the RMP.
-
Maximum Upstroke Velocity (Vmax): The maximal rate of depolarization during Phase 0, obtained from the first derivative of the action potential upstroke (dV/dt)max.
-
Action Potential Duration (APD): The duration of the action potential at different levels of repolarization (e.g., APD50 and APD90).
-
Half-Decay Time (HDT): The time it takes for the action potential to repolarize to 50% of its peak amplitude.
-
Figure 2: Experimental workflow for studying NAPA's effects.
Conclusion
This compound serves as a critical tool for dissecting the ionic mechanisms underlying cardiac action potential duration. Its dual action on both potassium and sodium channels provides a unique pharmacological profile for studying cardiac repolarization and the mechanisms of arrhythmogenesis. The provided protocols and data offer a foundation for researchers and drug development professionals to effectively utilize NAPA in their investigations into cardiac electrophysiology and pharmacology. Careful consideration of species differences in the effects of NAPA is crucial for the accurate interpretation of experimental results.
References
- 1. scielo.br [scielo.br]
- 2. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic interaction of N-acetyl procainamide and procainamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of N-Acetylprocainamide in Cardiac Arrhythmia Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylprocainamide (NAPA), the major metabolite of the Class IA antiarrhythmic drug procainamide, has been a subject of significant research in the field of cardiac arrhythmias.[1] Unlike its parent compound which primarily blocks sodium channels, NAPA's principal mechanism of action is the blockade of potassium channels, categorizing it predominantly as a Class III antiarrhythmic agent.[2][3] This classification is based on its ability to prolong the duration of the cardiac action potential and the effective refractory period, leading to a prolongation of the QT interval on the electrocardiogram (ECG).[3][4][5] However, some studies suggest that in certain species, NAPA may also exhibit Class IA properties by affecting sodium channels, indicating a more complex pharmacological profile.[6][7]
These application notes provide a comprehensive overview of the use of NAPA in cardiac arrhythmia research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Data Presentation
Electrophysiological Effects of this compound
| Parameter | Species/Model | Concentration/Dose | Effect | Reference(s) |
| Action Potential Duration (APD) | Canine Purkinje fibers | 10-40 mg/L | Dose-dependent prolongation | [8] |
| Guinea pig papillary muscle | 7 mM | Increased Half-Decay Time (HDT) to 420 ms (from 187 ms control) | [6] | |
| Maximum Upstroke Velocity (Vmax) | Canine Purkinje fibers | 10-40 mg/L | No significant change | [8] |
| Guinea pig papillary muscle | 7 mM | Decreased to 48 V/s (from 134 V/s control) | [6] | |
| QTc Interval | Human (patients with ventricular arrhythmias) | 15 mg/kg IV | Lengthened (p < 0.001) | [5] |
| Human (patients with PVCs) | Plasma concentrations of 7.4-17.2 µg/mL | 7.6% mean increase | ||
| Effective Refractory Period (ERP) | Conscious dogs with atrial flutter | 16, 32, 64 mg/kg | Increased by 14%, 28%, and 41% respectively | [9] |
| Conduction Velocity | Conscious dogs with atrial flutter | Up to 64 mg/kg | Less than 15% change | [9] |
Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference(s) |
| Elimination Half-Life (t1/2) | Human (normal renal function) | ~2.5 times that of procainamide | [1] |
| Human (patients with chronic PVCs) | 10.9 hours | [10] | |
| Volume of Distribution (Vd) | Human | 1.37 ± 0.19 L/kg | [5] |
| Elimination Clearance | Human | 174 ± 63 ml/min | [5] |
Experimental Protocols
In Vitro Electrophysiology: Microelectrode Recording in Isolated Cardiac Tissue
This protocol is based on methodologies described for studying the effects of NAPA on isolated canine Purkinje fibers and guinea pig papillary muscle.[6][8][11]
Objective: To assess the effects of this compound on cardiac action potential parameters.
Materials:
-
Isolated cardiac tissue (e.g., canine Purkinje fibers, guinea pig papillary muscle)
-
Tyrode's solution (or other suitable physiological saline solution)
-
This compound (NAPA) stock solution
-
Standard microelectrode recording setup (amplifier, digitizer, data acquisition software)
-
Glass microelectrodes (filled with 3 M KCl)
-
Tissue bath with temperature control and superfusion system
-
Stimulator for electrical pacing
Procedure:
-
Tissue Preparation:
-
Excise the heart from a euthanized animal (e.g., dog, guinea pig) and place it in cold Tyrode's solution.
-
Dissect the desired tissue (e.g., free-running Purkinje fibers, papillary muscle) under a dissecting microscope.
-
Mount the tissue in a tissue bath continuously superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at 37°C.
-
-
Electrophysiological Recording:
-
Allow the tissue to equilibrate for at least 60 minutes.
-
Pace the tissue at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode.
-
Carefully impale a cell with a glass microelectrode to record the transmembrane action potential.
-
Record stable baseline action potentials for a control period (e.g., 15-30 minutes).
-
-
Drug Application:
-
Data Acquisition and Analysis:
-
Record action potentials in the presence of NAPA.
-
Measure key action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90) or Half-Decay Time (HDT).[6]
-
-
Compare the parameters obtained in the presence of NAPA to the baseline control values.
-
In Vivo Electrophysiology: Programmed Electrical Stimulation in an Animal Model
This protocol is a generalized representation based on studies conducted in dogs with induced arrhythmias.[8][9]
Objective: To evaluate the antiarrhythmic efficacy of this compound in a living animal model.
Materials:
-
Anesthetized animal (e.g., dog)
-
Surgical instruments for thoracotomy and electrode placement
-
Multichannel electrophysiology recording system
-
Programmable electrical stimulator
-
Intravenous infusion pump
-
This compound for intravenous administration
-
ECG monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and ensure adequate ventilation.
-
Perform a thoracotomy to expose the heart.
-
Suture plaque or plunge electrodes onto the epicardial or endocardial surface of the atria and ventricles for recording and stimulation.
-
Induce a model of arrhythmia (e.g., atrial flutter via rapid atrial pacing, ventricular tachycardia post-myocardial infarction).[8][9]
-
-
Baseline Electrophysiological Study:
-
Record baseline intracardiac electrograms and surface ECG.
-
Perform programmed electrical stimulation (PES) to assess arrhythmia inducibility and measure baseline parameters such as effective refractory periods (ERP) and conduction times.
-
-
Drug Administration:
-
Post-Drug Electrophysiological Study:
-
Repeat the PES protocol after NAPA administration.
-
Assess changes in arrhythmia inducibility, ERP, conduction times, and arrhythmia cycle length.
-
-
Data Analysis:
-
Compare the electrophysiological parameters before and after NAPA administration to determine its antiarrhythmic effects.
-
Collect blood samples to correlate plasma NAPA concentrations with the observed effects.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro electrophysiology experimental workflow.
References
- 1. Comparison of the pharmacokinetic and pharmacodynamic properties of procainamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Electrophysiologic properties and antiarrhythmic mechanisms of intravenous this compound in patients with ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect kinetics of this compound-induced QT interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro antiarrhythmic and arrhythmogenic effects of N-acetyl procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Dose-ranging trial of this compound in patients with premature ventricular contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation of the electrophysiological and antiarrhythmic properties of the N-acetyl metabolite of procainamide with plasma and tissue drug concentrations in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Acetylprocainamide Peak Tailing in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of N-Acetylprocainamide (NAPA).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting an elongated or "tailing" latter half.[1] This distortion can compromise the accuracy and reproducibility of analytical results by affecting peak integration and resolution.[2]
Q2: Why is my this compound peak tailing?
A2: this compound is a basic compound, making it susceptible to interactions with acidic residual silanol groups on the surface of silica-based HPLC columns.[3][4] This secondary interaction is a primary cause of peak tailing for basic analytes. Other potential causes include inappropriate mobile phase pH, column contamination or degradation, sample overload, and issues with the HPLC system itself.[1][5]
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor. The parent compound of this compound, procainamide, has a pKa of approximately 9.2-9.3. This compound itself is also a basic compound. If the mobile phase pH is close to the pKa of NAPA, the analyte will exist in both ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.[6] To ensure a consistent ionized state and minimize interactions with silanols, it is generally recommended to work at a pH at least 2 units below the pKa of the basic analyte.[7]
Q4: What is an acceptable tailing factor?
A4: The tailing factor, or asymmetry factor, is a measure of peak symmetry. An ideal, perfectly symmetrical peak has a tailing factor of 1.0. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications, though some methods may allow for values up to 1.5.[3]
Q5: Can the choice of HPLC column affect peak tailing for this compound?
A5: Absolutely. Using a modern, high-purity, end-capped silica column can significantly reduce the number of free silanol groups available for secondary interactions, thereby improving the peak shape of basic compounds like NAPA.[3][8] Columns with alternative chemistries, such as polar-embedded phases, can also provide better peak shapes for basic analytes.
Troubleshooting Guide
Issue: this compound peak is tailing.
Below is a step-by-step guide to troubleshoot and resolve peak tailing for this compound.
Step 1: Evaluate the Mobile Phase
The mobile phase composition, particularly its pH and buffer strength, is the most common culprit for the peak tailing of basic compounds.
-
pH Adjustment:
-
Problem: The mobile phase pH may be too close to the pKa of this compound, causing it to be partially ionized.
-
Solution: Lower the mobile phase pH. A pH of 2-4 is often a good starting point for basic compounds on silica-based columns.[9] This ensures the analyte is fully protonated and minimizes interactions with ionized silanols.
-
-
Buffer Strength:
-
Problem: Inadequate buffer capacity can lead to localized pH shifts on the column, causing peak distortion.
-
Solution: Increase the buffer concentration. A concentration of 10-50 mM is typically effective.[5]
-
-
Mobile Phase Additives:
-
Problem: Strong interactions between the basic analyte and acidic silanols persist.
-
Solution: Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.01-0.1%).[2][5] TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Illustrative Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Shape for this compound | Tailing Factor (Illustrative) | Rationale |
| 7.0 | Significant Tailing | > 1.5 | At neutral pH, a significant portion of silanol groups are ionized, leading to strong secondary interactions with the basic NAPA molecule. |
| 5.5 | Moderate Tailing | 1.2 - 1.5 | Lowering the pH begins to suppress silanol ionization, improving peak shape, but some interaction may still occur. |
| 3.0 | Symmetrical Peak | 1.0 - 1.2 | At low pH, most silanol groups are protonated (not ionized), and NAPA is fully protonated, minimizing secondary interactions and resulting in a symmetrical peak.[9] |
Step 2: Assess the HPLC Column
The column is another frequent source of peak shape problems.
-
Column Choice:
-
Problem: The column has a high number of accessible, acidic silanol groups.
-
Solution: Use a high-purity, end-capped C8 or C18 column. These columns have fewer residual silanols. Alternatively, consider a column with a polar-embedded stationary phase.
-
-
Column Contamination:
-
Problem: Accumulation of strongly retained sample components or mobile phase impurities on the column inlet frit or packing material.
-
Solution: Flush the column with a strong solvent. If the problem persists, and the column manufacturer's instructions permit, try back-flushing the column.
-
-
Column Void:
-
Problem: A void or channel has formed in the column packing material, often at the inlet.
-
Solution: This usually requires column replacement. Using a guard column can help protect the analytical column and extend its lifetime.
-
Step 3: Review Sample and Injection Parameters
-
Sample Overload:
-
Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Injection Solvent:
-
Problem: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[2]
-
Step 4: Check the HPLC System
-
Extra-Column Volume:
-
Problem: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Solution: Use tubing with the smallest practical internal diameter and keep the length to a minimum. Ensure all fittings are properly made to avoid dead volume.
-
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on a published method for the analysis of this compound and is designed to produce symmetrical peaks.
1. Materials and Reagents:
-
This compound (NAPA) reference standard
-
Methanol (HPLC grade)
-
Acetic acid (analytical grade)
-
Triethylamine (analytical grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Synergi™ 4 µm polar, Reversed-Phase (RP) 80A, 150 x 2.0 mm, or a similar high-purity, end-capped C8 or C18 column.
-
Mobile Phase: 1% Acetic Acid in water (pH adjusted to 5.5) containing 0.01% Triethylamine, and Methanol in a 76:24 (v/v) ratio.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 2 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by serially diluting the stock solution with the mobile phase to appropriate concentrations for calibration.
4. Sample Preparation:
-
For plasma or serum samples, a protein precipitation step is typically required. A common method is to add three parts of cold methanol to one part of the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected.
5. System Suitability:
-
Before running samples, perform a system suitability test by injecting a mid-range standard multiple times.
-
The tailing factor for the this compound peak should be ≤ 1.2.
-
The relative standard deviation (RSD) for peak area and retention time should be < 2%.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound peak tailing.
Logical Relationship of Peak Tailing Causes
Caption: Primary causes of this compound peak tailing in HPLC.
References
- 1. This compound | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Potassium Channel | Drug Metabolite | TargetMol [targetmol.com]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. N‑acetylprocainamide (NAPA) conversion calculator to µmol/L, mg/L, mg/dL, mg/100mL, mg%, µg/mL units. Online converter from conventional to SI units | UNITSLAB.COM [unitslab.com]
- 8. scielo.br [scielo.br]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimizing N-Acetylprocainamide (NAPA) Resolution in Reverse-Phase Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of N-Acetylprocainamide (NAPA) in reverse-phase chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between this compound (NAPA) and its parent drug, procainamide?
Poor resolution is often a result of suboptimal chromatographic conditions. The key factors include an inappropriate mobile phase composition, incorrect pH, a non-ideal column chemistry for the analytes, or a combination of these. Both NAPA and procainamide are basic compounds, and their retention behavior is highly sensitive to the pH of the mobile phase.
Q2: How does mobile phase pH affect the resolution of NAPA?
The pH of the mobile phase plays a critical role in the ionization state of NAPA and procainamide, which in turn affects their retention and selectivity on a reverse-phase column. For basic compounds like these, a mobile phase pH around 2-3 units below their pKa will ensure they are in their protonated, ionized form, which can lead to better peak shapes and resolution. Conversely, operating at a pH where the analytes are in a neutral state will increase their retention. Fine-tuning the pH is a powerful tool to improve separation.[1][2]
Q3: Which type of reverse-phase column is best suited for NAPA analysis?
While standard C18 and C8 columns can be used, some studies suggest that polar-embedded or polar-endcapped columns may provide better peak shape and selectivity for basic analytes like NAPA.[3] These columns have modified surfaces that reduce unwanted interactions with residual silanol groups on the silica packing, which can cause peak tailing. For instance, a Synergi™ 4 µm polar, Reversed-Phase (RP) 80A column has been shown to provide good retention and better peak shapes compared to standard C8 and C18 columns, which can sometimes produce peak tailing.[3]
Q4: Can I inject my NAPA sample dissolved in a strong solvent like 100% acetonitrile?
Injecting a sample in a solvent that is significantly stronger than the mobile phase can lead to poor peak shape, including broadening and splitting.[4] It is always recommended to dissolve the sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase to ensure good peak integrity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound (NAPA) using reverse-phase chromatography.
Issue 1: Poor Resolution Between NAPA and Procainamide Peaks
If you are observing overlapping or poorly separated peaks for NAPA and procainamide, consider the following troubleshooting steps:
Troubleshooting Workflow for Poor Resolution
A troubleshooting workflow for addressing poor resolution.
-
Adjust the Mobile Phase Strength:
-
Optimize the Mobile Phase pH:
-
Evaluate a Different Column Chemistry:
-
Symptom: You have tried optimizing the mobile phase with your current C18 or C8 column, but the resolution remains poor.
-
Solution: Switch to a column with a different selectivity, such as a polar-embedded or polar-endcapped phase. These columns can offer different interactions with the analytes and may provide the necessary selectivity for separation.[3] Phenyl columns can also offer alternative selectivity for aromatic compounds.[6]
-
Issue 2: Peak Tailing of the NAPA Peak
Peak tailing is a common issue when analyzing basic compounds and can lead to inaccurate integration and reduced resolution.
Troubleshooting Workflow for Peak Tailing
A troubleshooting workflow for addressing peak tailing.
-
Lower the Mobile Phase pH:
-
Cause: Secondary interactions between the basic NAPA molecule and acidic residual silanol groups on the silica packing material.
-
Solution: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, minimizing these unwanted interactions.[5]
-
-
Add a Mobile Phase Modifier:
-
Check for Column Overload:
-
Ensure Column Health:
-
Cause: A contaminated or old column can exhibit poor peak shapes.
-
Solution: Flush the column with a strong solvent to remove any contaminants.[5] If the problem persists, it may be time to replace the column.
-
Data Summary
The following table summarizes a set of UHPLC conditions that have been successfully used for the simultaneous determination of procainamide and this compound.
| Parameter | Condition | Reference |
| Column | Synergi™ 4 µm polar, Reversed-Phase (RP) 80A (150 x 2.0 mm) | [3] |
| Mobile Phase | 1% acetic acid, pH 5.5 (containing 0.01% triethylamine), and methanol (76:24, v/v) | [3][10] |
| Flow Rate | 0.2 mL/min | [3][10] |
| Detection | UV at 280 nm | [3][10] |
| Column Temperature | 25 °C | [3] |
| Injection Volume | 2 µL | [3] |
Experimental Protocol
Protocol: UHPLC-DAD Analysis of this compound and Procainamide
This protocol is based on the method described by Balla et al. (2018) for the simultaneous determination of procainamide and NAPA in rat plasma.[3][10][11]
1. Materials and Reagents:
-
Procainamide hydrochloride
-
This compound (NAPA)
-
N-propionylprocainamide (Internal Standard)
-
Methanol (HPLC grade)
-
Acetic acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
2. Instrument and Conditions:
-
UHPLC System: With a Diode Array Detector (DAD)
-
Column: Synergi™ 4 µm polar, Reversed-Phase (RP) 80A (150 x 2.0 mm)
-
Mobile Phase: Prepare a solution of 1% acetic acid in water and adjust the pH to 5.5. Add 0.01% triethylamine. The final mobile phase is a mixture of this aqueous solution and methanol in a 76:24 (v/v) ratio.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 25 °C
-
Autosampler Temperature: 4 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 2 µL
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of procainamide, NAPA, and the internal standard in an appropriate solvent (e.g., water or methanol).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions to the desired concentrations.
-
Sample Preparation (from plasma): A simple protein precipitation method can be used. Add methanol to the plasma sample, vortex, and then centrifuge to pellet the precipitated proteins. The supernatant can then be injected into the UHPLC system.[3][11]
4. Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak areas for procainamide, NAPA, and the internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Determine the concentration of NAPA and procainamide in the unknown samples by using the regression equation from the calibration curve.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 3. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: N-Acetylprocainamide (NAPA) Mass Spectrometry Analysis
Welcome to the technical support center for N-Acetylprocainamide (NAPA) mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in NAPA quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact NAPA analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (NAPA).[1] These components can include proteins, salts, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of NAPA in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[4]
Q2: What are the primary causes of matrix effects in biological samples like plasma or serum?
A2: The most common cause of matrix effects in bioanalysis is the presence of phospholipids from cell membranes.[5][6] During sample preparation, particularly with simple methods like protein precipitation, phospholipids can be co-extracted with NAPA and co-elute during chromatographic separation.[6][7] These phospholipids can compete with NAPA for ionization, typically leading to ion suppression.[1] Other endogenous matrix components can also contribute to these effects.[1]
Q3: How can I determine if my NAPA assay is experiencing matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure NAPA standard into the mass spectrometer after the analytical column.[2] A blank matrix sample is then injected.[2] Any dip or rise in the constant NAPA signal indicates regions of ion suppression or enhancement where matrix components are eluting.[2]
-
Post-Extraction Spike: This is a quantitative assessment.[8] The response of NAPA in a pure solution is compared to the response of NAPA spiked into a blank matrix sample after the extraction process.[8] The ratio of these responses provides a quantitative measure of the matrix effect (ME%). An ME% of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q4: What is a suitable internal standard for NAPA analysis to compensate for matrix effects?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS is chemically identical to NAPA and will have nearly identical chromatographic retention times and ionization efficiencies. Consequently, it will be affected by the matrix in the same way as NAPA, allowing for reliable correction and accurate quantification.[4][9] If a SIL-IS is not available, a structural analog like N-propionylprocainamide can be used.[10]
Troubleshooting Guide: Ion Suppression in NAPA Analysis
This guide provides a systematic approach to troubleshooting and mitigating ion suppression, a common issue in the LC-MS analysis of this compound.
Initial Troubleshooting Workflow
The following diagram outlines the initial steps to diagnose and address matrix effects.
Caption: Initial troubleshooting workflow for NAPA matrix effects.
Issue: Significant Ion Suppression Detected
If you have confirmed significant ion suppression (>15%) in your NAPA assay, follow these steps to mitigate the issue.
Step 1: Enhance Sample Preparation
The goal of sample preparation is to remove interfering matrix components, particularly phospholipids, before analysis.[11] The effectiveness of different techniques can vary.
Comparison of Common Sample Preparation Techniques
| Technique | General Procedure | Pros | Cons |
| Protein Precipitation (PPT) | Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma/serum sample to precipitate proteins. Centrifuge and analyze the supernatant.[12][13] | Simple, fast, and inexpensive.[6] | Does not effectively remove phospholipids, often leading to significant matrix effects.[5][6] |
| Liquid-Liquid Extraction (LLE) | Extract NAPA from the alkalinized sample into an immiscible organic solvent (e.g., methylene chloride). Evaporate the solvent and reconstitute.[10][14] | Cleaner extracts than PPT, removes many interfering substances.[15] | Can be more time-consuming and may have lower analyte recovery if not optimized.[14] |
| Solid-Phase Extraction (SPE) | Pass the sample through a cartridge containing a solid sorbent that retains NAPA. Wash away interferences, then elute NAPA with a different solvent.[16][17] | Provides very clean extracts and can concentrate the analyte.[17] | Requires method development and can be more expensive than PPT or LLE.[6] |
| Phospholipid Removal Plates | A filtration-based method that combines protein precipitation with a specific sorbent that captures phospholipids.[5][11] | Simple workflow similar to PPT but with superior removal of phospholipids, significantly reducing matrix effects.[11] | Higher cost per sample than standard PPT. |
Step 2: Optimize Chromatographic Conditions
If sample preparation alone is insufficient, modify your LC method to chromatographically separate NAPA from co-eluting matrix components.[18]
-
Gradient Elution: Employ a gradient elution with a high percentage of organic solvent at the end of the run to wash late-eluting interferences, like phospholipids, from the column.[18] This prevents their accumulation and interference in subsequent injections.[6]
-
Column Chemistry: Consider a different column stationary phase. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for NAPA versus key matrix interferences.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final portions of the run when highly polar or non-polar interferences are likely to elute, preventing them from entering the mass spectrometer.[8]
Workflow for Method Optimization
This diagram illustrates the decision-making process for optimizing your analytical method.
Caption: Workflow for optimizing sample preparation and chromatography.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a method for the simultaneous determination of Procainamide and NAPA in rat plasma.[12]
-
Transfer 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of methanol containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 2 µL) into the LC-MS system.[12]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on methods for the extraction of procainamide and NAPA from plasma.[10][14]
-
Pipette 0.5 mL of plasma into a glass test tube.
-
Add 0.1 mL of internal standard solution.
-
Add 100 µL of 5 M sodium hydroxide to alkalinize the sample.
-
Add 3.0 mL of methylene chloride (dichloromethane).
-
Vortex for 30 seconds to extract the analytes into the organic phase.
-
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the methylene chloride to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100-300 µL of the mobile phase.
-
Inject an aliquot into the LC-MS system.
Protocol 3: Solid-Phase Extraction (SPE) - General Workflow
This is a general procedure that needs to be optimized for NAPA.[17][19]
-
Conditioning: Pass a solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[19]
-
Equilibration: Pass a solution similar to the sample matrix (e.g., water or buffer) through the cartridge.[19]
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge. NAPA will be retained by the sorbent.[19]
-
Washing: Pass a weak solvent over the cartridge to wash away interfering compounds without eluting NAPA.[19]
-
Elution: Pass a strong solvent through the cartridge to elute the purified and concentrated NAPA for analysis.[19]
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. High performance liquid chromatography of procainamide and this compound in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. aurorabiomed.com [aurorabiomed.com]
- 17. affinisep.com [affinisep.com]
- 18. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Poor N-Acetylprocainamide Solubility
Welcome to the technical support center for N-Acetylprocainamide (NAPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with NAPA in aqueous buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (NAPA)?
A1: The aqueous solubility of this compound (NAPA) can be challenging and is dependent on the pH of the solution. As a weakly basic compound, its solubility is significantly higher in acidic conditions. The hydrochloride salt of NAPA is more soluble in water.
Q2: How does pH affect the solubility of NAPA?
Q3: Can I use organic solvents to dissolve NAPA?
A3: Yes, NAPA is highly soluble in dimethyl sulfoxide (DMSO).[1] Stock solutions in DMSO can be prepared at high concentrations and then diluted into your aqueous buffer. However, it is crucial to consider the final concentration of DMSO in your experiment, as it can have an impact on cellular assays. It is recommended to keep the final DMSO concentration as low as possible, typically below 0.5%.
Q4: Are there any recommended co-solvents or surfactants to improve NAPA solubility?
A4: Yes, co-solvents and surfactants are commonly used to enhance the solubility of poorly soluble compounds like NAPA, particularly for in vivo formulations.[1] Common co-solvents include polyethylene glycol 300 (PEG300), and surfactants like Tween 80 are also utilized.[1] These agents can help to keep the compound in solution when diluted into aqueous buffers.
Troubleshooting Guide
Issue: My this compound (NAPA) is not dissolving in my aqueous buffer.
-
Solution 1: Adjust the pH. Ensure the pH of your buffer is acidic (ideally pH < 7). NAPA's solubility increases significantly at lower pH values. You can adjust the pH of your buffer using dilute HCl.
-
Solution 2: Prepare a stock solution in an organic solvent. Dissolve the NAPA in a small amount of a suitable organic solvent like DMSO, where it is highly soluble.[1] You can then add this stock solution to your aqueous buffer dropwise while vortexing to aid dispersion and prevent immediate precipitation. Always be mindful of the final concentration of the organic solvent in your experimental system.
-
Solution 3: Gentle heating and sonication. Applying gentle heat (e.g., 37°C) and using a sonicator can help to dissolve NAPA.[1] However, be cautious with heat as it can potentially degrade the compound over extended periods.
-
Solution 4: Use the hydrochloride salt. If you are using the free base form of NAPA, consider switching to this compound hydrochloride, which has a higher intrinsic aqueous solubility.
Issue: My NAPA precipitates out of solution after I dilute my DMSO stock into the aqueous buffer.
-
Solution 1: Decrease the final concentration. The final concentration of NAPA in your aqueous buffer may be above its solubility limit under those conditions. Try working with a lower final concentration.
-
Solution 2: Use co-solvents and/or surfactants. Prepare a formulation containing co-solvents like PEG300 and a surfactant like Tween 80.[1] A stock solution can be made in a mixture of these excipients and then diluted into the aqueous buffer. This can significantly improve the apparent solubility and prevent precipitation.
-
Solution 3: Slower addition and vigorous mixing. Add the DMSO stock solution to the aqueous buffer very slowly (dropwise) while vigorously vortexing or stirring the buffer. This can help to disperse the NAPA molecules more effectively before they have a chance to aggregate and precipitate.
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ≥ 150 mg/mL (540.81 mM) | [1] |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (14.42 mM) | [1] |
| This compound hydrochloride | Water | 50 mg/mL | |
| This compound | 1N HCl | Soluble at 1% (10 mg/mL) |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a small volume of your chosen aqueous buffer (e.g., phosphate buffer, TRIS buffer).
-
While stirring, slowly add dilute hydrochloric acid (e.g., 0.1 N HCl) dropwise until the NAPA dissolves.
-
Check the final pH of the solution and adjust it to your desired experimental pH, ensuring it remains in a range where NAPA is soluble.
-
Add the remaining buffer to reach the final desired volume and concentration.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
Protocol 2: Preparation of this compound Stock Solution in DMSO
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube until the NAPA is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing your working solution, dilute the DMSO stock into your pre-warmed aqueous buffer while vortexing. Ensure the final DMSO concentration is compatible with your experimental system.
Protocol 3: Preparation of this compound Formulation with Co-solvents and Surfactants (for in vivo or challenging in vitro applications)
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (or your desired aqueous buffer).[1]
-
Weigh the desired amount of this compound.
-
First, dissolve the NAPA in the DMSO portion of the vehicle.
-
Sequentially add the PEG300, Tween 80, and finally the saline, ensuring the solution is clear after each addition.[1] Sonication can be used to aid dissolution.[1]
-
This formulation can then be used directly or further diluted in an appropriate aqueous buffer for your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting NAPA solubility.
References
Technical Support Center: Minimizing N-Acetylprocainamide (NAPA) Adsorption
Welcome to the technical support center for minimizing N-Acetylprocainamide (NAPA) adsorption to laboratory ware. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the loss of NAPA during experimental procedures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAPA) and why is its adsorption a concern?
This compound (NAPA) is the primary active metabolite of procainamide, an antiarrhythmic drug. As a small molecule with a molecular weight of 277.36 g/mol , NAPA can be prone to non-specific binding or adsorption to the surfaces of laboratory equipment, particularly at low concentrations. This loss of analyte can lead to inaccurate quantification, impacting the reliability of pharmacokinetic, bioanalytical, and other research studies.
Q2: Which type of labware is generally recommended for working with NAPA?
For general purposes, polypropylene (PP) plasticware is often preferred over glass for handling solutions of small molecules like NAPA, as it tends to exhibit lower adsorptive properties. However, for applications requiring high organic solvent concentrations or elevated temperatures, borosilicate glass may be necessary. In such cases, surface treatment of the glassware is crucial.
Q3: What is silanization and how does it help prevent NAPA adsorption?
Silanization is a chemical process that coats glass surfaces with a hydrophobic layer. This is achieved by reacting silanizing agents, such as dichlorodimethylsilane, with the silanol groups on the glass surface. The resulting inert surface minimizes interactions with polar molecules like NAPA, thereby reducing adsorption and improving recovery.
Q4: Can I use any plasticware for my NAPA experiments?
Not all plastics are equal. While polypropylene is a good starting point, the specific formulation and quality can vary between manufacturers. It is always recommended to perform a preliminary recovery experiment to ensure that your chosen labware is not significantly adsorbing NAPA under your specific experimental conditions.
Q5: How does pH affect NAPA adsorption?
Troubleshooting Guide: Low NAPA Recovery
If you are experiencing lower than expected concentrations of NAPA in your samples, it is crucial to systematically troubleshoot the potential causes. Adsorption to labware is a common culprit.
| Symptom | Potential Cause | Recommended Action |
| Low recovery in initial experiments | Adsorption to untreated glass or inappropriate plasticware. | Switch to polypropylene tubes or use silanized glassware. Perform a recovery study to confirm the suitability of the chosen labware. |
| Inconsistent results between replicates | Variable surface properties of labware or incomplete mixing. | Ensure all labware is from the same lot and pre-treated consistently. Vortex samples thoroughly after each transfer step. |
| Decreasing analyte concentration over time | Adsorption during storage. | Store samples in tightly sealed polypropylene vials at low temperatures (-20°C or -80°C). For long-term storage, consider silanized glass vials. |
| Poor peak shape in chromatography (tailing) | Interaction with metal components in the LC system (e.g., frits, columns). | Passivate the stainless steel components of your chromatography system. Consider using columns with hybrid surface technology designed to minimize analyte-metal interactions. |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes a common method for silanizing glassware to create a hydrophobic surface and minimize adsorption.
Materials:
-
Glassware to be silanized (e.g., vials, flasks, pipettes)
-
5% (v/v) Dichlorodimethylsilane in a non-polar, anhydrous solvent (e.g., heptane or toluene)
-
Anhydrous methanol
-
Anhydrous acetone
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Cleaning: Thoroughly clean the glassware with detergent and water, followed by rinses with deionized water. Dry the glassware completely in an oven at 100-120°C for at least one hour.
-
Silanization Solution: In a chemical fume hood, prepare a 5% solution of dichlorodimethylsilane in your chosen anhydrous solvent.
-
Coating:
-
For small items: Immerse the dried glassware in the silanizing solution for 5-10 minutes, ensuring all surfaces are coated.
-
For larger items: Fill the vessel to about one-third of its volume with the silanizing solution and gently swirl to coat the entire inner surface.
-
-
Rinsing:
-
Decant the silanizing solution.
-
Rinse the glassware three times with the anhydrous non-polar solvent (e.g., toluene).
-
Rinse three times with anhydrous methanol to cap any unreacted silanol groups.
-
Perform a final rinse with anhydrous acetone to facilitate drying.
-
-
Drying: Allow the glassware to air dry completely in the fume hood. For a more durable coating, you can bake the glassware at 100°C for one hour.
-
Quality Control: To test the hydrophobicity, place a drop of water on the treated surface. The water should bead up and not spread out.
Protocol 2: Passivation of Stainless Steel Components
Passivation is a process to remove free iron from the surface of stainless steel and create a passive oxide layer that is more resistant to corrosion and analyte interaction.
Materials:
-
Nitric acid (20-50% v/v) or Citric acid (10-20% w/v) solution
-
Deionized water
-
Appropriate container for immersion
-
PPE: acid-resistant gloves, safety goggles, lab coat
Procedure:
-
Cleaning: Thoroughly clean the stainless steel parts with a suitable detergent to remove any oils or grease, then rinse with deionized water.
-
Acid Immersion: Immerse the cleaned parts in the passivating acid solution.
-
Nitric Acid: Immerse for 20-30 minutes at room temperature.
-
Citric Acid: Immerse for 20-30 minutes at 40-60°C.
-
-
Rinsing: Remove the parts from the acid bath and rinse thoroughly with deionized water. A final rinse with high-purity water is recommended.
-
Drying: Dry the passivated parts completely.
Quantitative Data Summary
While specific quantitative data for this compound adsorption is not extensively published, the following table summarizes general expectations for small molecule adsorption based on available literature for other compounds. These values should be considered as a guide, and it is highly recommended to perform an in-house validation for your specific application.
| Labware Material | Surface Treatment | Expected NAPA Recovery | Key Considerations |
| Borosilicate Glass | Untreated | Low to Moderate | Prone to ionic and polar interactions. Not recommended for low concentrations without treatment. |
| Borosilicate Glass | Silanized | High (>95%) | Creates a hydrophobic, inert surface ideal for preventing adsorption. |
| Polypropylene (PP) | Untreated | High (>90%) | Generally a good choice for routine applications. Potential for leaching of additives from the plastic. |
| Polystyrene (PS) | Untreated | Low to Moderate | Generally more adsorptive than polypropylene. |
| Stainless Steel | Untreated | Variable | Can exhibit significant adsorption, especially for compounds that can chelate metals. |
| Stainless Steel | Passivated | Moderate to High | Reduces active sites for adsorption. |
Visualizations
Experimental Workflow for NAPA Adsorption Study
Caption: Workflow for quantifying NAPA adsorption to different labware.
Labware Selection Guide for NAPA Experiments
Caption: Decision tree for selecting appropriate labware for NAPA.
Mechanism of Glassware Silanization
Caption: Simplified mechanism of glassware silanization.
Technical Support Center: N-Acetylprocainamide (NAPA) Stability Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of N-Acetylprocainamide (NAPA) under different pH conditions. The information herein is compiled from established principles of pharmaceutical stability testing and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: Why is pH stability testing important for this compound (NAPA)?
A1: this compound (NAPA), the active metabolite of procainamide, contains an amide functional group.[1] Amide bonds are susceptible to hydrolysis, a chemical breakdown in the presence of water, which can be catalyzed by acidic or basic conditions.[2] Therefore, understanding the stability of NAPA across a range of pH values is crucial for:
-
Formulation Development: To identify a pH range where NAPA is most stable, ensuring the efficacy and safety of the final drug product.
-
Shelf-life Determination: To predict the degradation rate and establish an appropriate shelf-life for NAPA formulations.
-
Manufacturing and Storage: To define optimal conditions for manufacturing and storage to prevent degradation.
-
Regulatory Submissions: To provide essential data on the intrinsic stability of the drug substance as required by regulatory agencies like the ICH and FDA.[3]
Q2: What are the expected degradation products of NAPA under hydrolytic stress?
A2: The primary degradation pathway for NAPA under acidic or basic conditions is expected to be the hydrolysis of the amide bond. This would result in the formation of 4-acetamidobenzoic acid and N,N-diethylethane-1,2-diamine.
Q3: How can I monitor the degradation of NAPA during a stability study?
A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. A validated HPLC method can separate NAPA from its degradation products, allowing for the accurate quantification of the remaining active pharmaceutical ingredient (API) and the detection of any formed impurities.[4]
Q4: What are the typical stress conditions for a forced degradation study of NAPA?
A4: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the degradation pathways.[5] For pH-dependent hydrolysis, typical conditions involve:
-
Acidic Hydrolysis: Refluxing NAPA in 0.1 M to 1 M hydrochloric acid (HCl).[6]
-
Basic Hydrolysis: Refluxing NAPA in 0.1 M to 1 M sodium hydroxide (NaOH).[6]
-
Neutral Hydrolysis: Refluxing NAPA in water.
The duration and temperature of the stress testing should be optimized to achieve a target degradation of 5-20%.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation of NAPA is observed under initial stress conditions. | The stress conditions (acid/base concentration, temperature, time) are too mild. | Increase the concentration of the acid or base, elevate the temperature (e.g., in 10°C increments), or extend the duration of the study. |
| NAPA degrades completely or too rapidly. | The stress conditions are too harsh. | Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time. |
| Poor separation between NAPA and its degradation peaks in the HPLC chromatogram. | The HPLC method is not optimized. | Modify the mobile phase composition (e.g., change the organic solvent ratio or pH), try a different column chemistry (e.g., C8 instead of C18), or adjust the gradient elution profile. |
| Mass balance is not within the acceptable range (typically 95-105%). | Undetected degradation products (e.g., those without a UV chromophore). Co-elution of peaks. Inaccurate quantification of NAPA and/or degradation products. | Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detector like a mass spectrometer (MS) to identify all components. Re-evaluate the integration of all peaks. |
| Inconsistent pH of the buffer solutions. | Improper buffer preparation or storage. | Ensure accurate weighing of buffer components and pH adjustment. Store buffers in tightly sealed containers and check the pH before each use. |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for pH Stability Studies
This protocol describes the preparation of buffer solutions at pH 2, 7, and 10.
Materials:
-
Hydrochloric acid (HCl)
-
Potassium chloride (KCl)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Boric acid (H₃BO₃)
-
Deionized water
-
pH meter
Procedure:
-
pH 2.0 Buffer (0.2 M KCl-HCl):
-
Prepare a 0.2 M KCl solution by dissolving 14.9 g of KCl in 1000 mL of deionized water.
-
Prepare a 0.2 M HCl solution.
-
Mix 50 mL of the 0.2 M KCl solution with 13.4 mL of the 0.2 M HCl solution and dilute to 200 mL with deionized water.
-
Verify the pH with a calibrated pH meter and adjust if necessary.
-
-
pH 7.0 Buffer (0.1 M Phosphate Buffer):
-
Prepare a 0.1 M KH₂PO₄ solution by dissolving 13.6 g of KH₂PO₄ in 1000 mL of deionized water.
-
Prepare a 0.1 M NaOH solution.
-
To 50 mL of the 0.1 M KH₂PO₄ solution, add 29.1 mL of the 0.1 M NaOH solution and dilute to 100 mL with deionized water.
-
Verify the pH with a calibrated pH meter and adjust if necessary.
-
-
pH 10.0 Buffer (0.1 M Boric Acid-KCl-NaOH):
-
Prepare a solution containing 0.1 M boric acid and 0.1 M KCl.
-
Prepare a 0.1 M NaOH solution.
-
To 50 mL of the boric acid-KCl solution, add 43.7 mL of the 0.1 M NaOH solution and dilute to 100 mL with deionized water.
-
Verify the pH with a calibrated pH meter and adjust if necessary.
-
Protocol 2: this compound Stability-Indicating HPLC Method
This protocol outlines a representative HPLC method for the analysis of NAPA and its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 15 90 20 90 22 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
Sample Preparation:
-
Prepare a stock solution of NAPA (1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).
-
For the stability study, dilute the stock solution with the respective pH buffers to a final concentration of 100 µg/mL.
-
At each time point, withdraw an aliquot of the sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
Data Presentation
The following tables present illustrative quantitative data that might be obtained from a pH stability study of NAPA.
Table 1: Stability of this compound at Different pH Values and Temperatures
| pH | Temperature (°C) | Initial Assay (%) | Assay (%) after 24h | Assay (%) after 48h | Assay (%) after 72h |
| 2.0 | 60 | 100.0 | 92.5 | 85.1 | 78.3 |
| 7.0 | 60 | 100.0 | 99.2 | 98.5 | 97.8 |
| 10.0 | 60 | 100.0 | 88.3 | 77.2 | 66.8 |
Table 2: Formation of Degradation Product (4-acetamidobenzoic acid) over Time
| pH | Temperature (°C) | % Degradant at 24h | % Degradant at 48h | % Degradant at 72h |
| 2.0 | 60 | 7.2 | 14.5 | 21.1 |
| 7.0 | 60 | 0.7 | 1.4 | 2.1 |
| 10.0 | 60 | 11.5 | 22.3 | 32.5 |
Visualizations
Caption: Experimental workflow for NAPA pH stability testing.
Caption: Predicted hydrolysis degradation pathway of NAPA.
References
Technical Support Center: N-Acetylprocainamide (NAPA) Quantification
Welcome to the technical support center for N-Acetylprocainamide (NAPA) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for an this compound (NAPA) calibration curve?
A typical linear range for NAPA quantification can vary depending on the specific method and instrumentation used. However, a common range found in validated bioanalytical methods is 20–10,000 ng/mL in plasma.[1][2] It is crucial to establish and validate the linear range during method development to ensure it covers the expected concentrations in your study samples.[3]
Q2: What is an acceptable correlation coefficient (R²) for a NAPA calibration curve?
For bioanalytical methods, a correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[4] Some studies have reported achieving R² values of 0.998 or higher for NAPA calibration curves.[1][2] While a high R² is desirable, it should not be the sole indicator of a good calibration curve; other parameters like the goodness-of-fit and residual plots should also be evaluated.[5]
Q3: What is a typical Lower Limit of Quantification (LLOQ) for NAPA?
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For NAPA, an LLOQ of 20 ng/mL has been reported in rat plasma using a UHPLC-DAD method.[1][2] Achieving a low LLOQ is dependent on instrument sensitivity, sample preparation efficiency, and minimizing matrix effects.[6][7]
Q4: What are common internal standards (IS) used for NAPA quantification?
The selection of a suitable internal standard is critical for accurate quantification to compensate for variations in sample preparation and instrument response.[8][9] Common internal standards for NAPA analysis include N-propionylprocainamide and p-nitro-N-(2-diethylaminoethyl)benzamide hydrochloride.[10][11] An ideal internal standard should be structurally similar to the analyte and not be present in the biological matrix being analyzed.[8]
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)
Question: My calibration curve for NAPA is not linear and the R² value is below 0.99. What are the potential causes and how can I fix this?
Possible Causes and Solutions:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Carefully prepare fresh stock solutions and calibration standards. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Wide Concentration Range: The selected concentration range may exceed the linear dynamic range of the detector.
-
Solution: Narrow the concentration range of your calibration standards. If necessary, you can split the calibration into two separate curves for low and high concentration ranges.[12]
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Solution: Dilute your upper-level calibration standards and samples that fall outside the linear range.[13]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of NAPA, leading to a non-linear response.[14][15][16]
-
Inappropriate Regression Model: A simple linear regression may not be suitable for the entire concentration range.
Issue 2: Low Sensitivity / High LLOQ
Question: I am unable to achieve the desired Lower Limit of Quantification (LLOQ) for my NAPA assay. The signal-to-noise ratio at low concentrations is poor. How can I improve the sensitivity?
Possible Causes and Solutions:
-
Inefficient Sample Preparation: The extraction method may result in low recovery of NAPA, especially at low concentrations.
-
Solution: Optimize your sample preparation method. For protein precipitation, test different organic solvents (e.g., methanol vs. acetonitrile) to see which provides better recovery and peak shape.[1] For more complex matrices, consider solid-phase extraction (SPE) to concentrate the analyte and remove interferences.
-
-
Suboptimal LC-MS/MS Parameters: The mass spectrometer settings may not be optimized for NAPA.
-
Solution: Perform tuning and optimization of the MS parameters for NAPA, including the precursor and product ions, collision energy, and ion source parameters.
-
-
Matrix-Induced Ion Suppression: Co-eluting matrix components can suppress the ionization of NAPA, leading to a reduced signal.[15][19]
-
Solution: Improve chromatographic separation to separate NAPA from interfering matrix components. A simple divert valve can also be used to divert the early eluting, unretained matrix components away from the mass spectrometer.[20] Enhance the sample clean-up process as described in the previous section.
-
-
Contamination: Contamination in the LC-MS system can lead to high background noise, which reduces the signal-to-noise ratio.[21]
-
Solution: Use high-purity solvents and reagents. Regularly clean the ion source and check for system contamination.
-
Issue 3: Inconsistent and Irreproducible Results
Question: My results for NAPA quantification are not consistent between runs. What could be causing this variability?
Possible Causes and Solutions:
-
Instability of NAPA: NAPA may be degrading in the prepared samples or stock solutions.
-
Solution: Investigate the stability of NAPA under your experimental conditions (e.g., bench-top, freeze-thaw, and long-term storage).[1] Prepare fresh stock solutions and process samples promptly. Store samples at appropriate temperatures (e.g., -80°C).
-
-
Inconsistent Internal Standard Addition: Variation in the amount of internal standard added to each sample will lead to inaccurate results.[9][22]
-
Solution: Ensure the internal standard is added precisely and consistently to all standards, quality controls, and unknown samples. Use a calibrated pipette and ensure the IS is thoroughly mixed with the sample.
-
-
Instrumental Drift: The performance of the LC-MS system can drift over time.[23][24]
-
Solution: Allow the instrument to stabilize before starting an analytical run. Monitor system suitability by injecting a standard at the beginning, middle, and end of the run to check for any significant changes in retention time, peak area, or peak shape.
-
-
Sample Matrix Variability: Differences in the biological matrix between samples can lead to variable matrix effects.[14]
-
Solution: Use matrix-matched calibration standards and quality controls to mimic the matrix of the unknown samples as closely as possible.
-
Data Presentation
Table 1: Typical Calibration Curve Parameters for NAPA Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 20 - 10,000 ng/mL | [1] |
| Correlation Coefficient (R²) | > 0.998 | [1] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [1] |
| Intra-day Precision (%CV) | < 10.5% | [1] |
| Inter-day Precision (%CV) | < 10.5% | [1] |
| Intra-day Accuracy | 99.7% to 109.2% | [1] |
| Inter-day Accuracy | 99.7% to 109.2% | [1] |
Table 2: Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria | Reference |
| Calibration Curve | ||
| Correlation Coefficient (R²) | ≥ 0.99 | [4][25] |
| Standard Deviation of Points | Within ±15% of nominal concentration (±20% at LLOQ) | [3][26] |
| Accuracy | ||
| Mean Value | Within ±15% of the nominal value (±20% at LLOQ) | [27] |
| Precision | ||
| Coefficient of Variation (CV) | ≤ 15% (≤ 20% at LLOQ) | [26] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solution Preparation: Accurately weigh a suitable amount of NAPA reference standard and dissolve it in a known volume of an appropriate solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent.
-
Calibration Standards: Prepare calibration standards by spiking a small volume (e.g., 10 µL) of the appropriate working standard solution into a known volume (e.g., 90 µL) of the blank biological matrix (e.g., drug-free plasma).[1]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using separate stock solution dilutions.
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Internal Standard Addition: Add a small volume of the internal standard working solution (e.g., 200 µL of 200 ng/mL IS in methanol) to each tube.[1]
-
Precipitation: Vortex-mix the samples for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Injection: Inject a small aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system for analysis.[1]
Visualizations
References
- 1. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats. | Sigma-Aldrich [sigmaaldrich.com]
- 3. database.ich.org [database.ich.org]
- 4. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of plasma procainamide and this compound concentration by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High performance liquid chromatography of procainamide and this compound in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. More Than You Ever Wanted to Know About Calibrations, Part 6 – Linearity and Calibration Spacing [restek.com]
- 13. epa.gov [epa.gov]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. eijppr.com [eijppr.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Linearity not going through zero - Chromatography Forum [chromforum.org]
- 19. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. zefsci.com [zefsci.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
- 27. ajrconline.org [ajrconline.org]
Validation & Comparative
A Comparative Guide to the Electrophysiological Effects of N-Acetylprocainamide and Procainamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of N-Acetylprocainamide (NAPA) and its parent drug, procainamide. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct and overlapping mechanisms of these two antiarrhythmic agents.
Core Electrophysiological Properties
Procainamide is a Class IA antiarrhythmic drug, while its active metabolite, this compound (NAPA), is primarily classified as a Class III antiarrhythmic agent.[1][2] This fundamental difference in classification underscores their distinct primary mechanisms of action on the cardiac action potential. Procainamide predominantly exerts its effect by blocking fast sodium channels (INa), thereby slowing the upstroke of the action potential (Phase 0) and reducing conduction velocity.[3][4][5] In contrast, NAPA's principal effect is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the action potential duration (APD) and the effective refractory period (ERP).[1][2]
However, emerging evidence suggests a more complex electrophysiological profile for NAPA, with studies indicating a secondary, weaker sodium channel blocking activity, which can blur the clear distinction between the two compounds.[1]
Quantitative Comparison of Electrophysiological Effects
The following tables summarize key quantitative data from various experimental models, highlighting the comparative electrophysiological effects of procainamide and NAPA.
| Parameter | Procainamide | This compound (NAPA) | Species/Model |
| Vaughan Williams Classification | IA | III (with some Class I activity) | General Classification |
| Primary Ion Channel Blockade | Fast Sodium Channels (INa)[3][4][5] | Rapid Delayed Rectifier Potassium Current (IKr)[1][2] | In vitro studies |
| IC50 for Nav1.5 (Peak Current) | ~554.4 µM[3] | Data not available; weaker than procainamide[1] | HEK293 cells |
| IC50 for hERG (IKr) | ~139 µM[4] | Data not available; considered primary target | HEK 293 cells |
Table 1: General Electrophysiological and Ion Channel Blocking Properties
| Parameter | Condition | Procainamide | This compound (NAPA) |
| Maximum Upstroke Velocity (Vmax) | 7 mM | 42 V/s[5][6] | 48 V/s[5][6] |
| Half-Decay Time (HDT) of Action Potential | 7 mM | 578 ms[5][6] | 420 ms[5][6] |
Table 2: Effects on Action Potential Parameters in Guinea Pig Papillary Muscle
| Parameter | Dose | Procainamide (% Change) | This compound (NAPA) (% Change) |
| Atrial Flutter Cycle Length | 16-32 mg/kg | 60-80% increase | 16-31% increase |
| Effective Refractory Period (ERP) | 8 mg/kg vs 32 mg/kg | 20% increase | 28% increase |
| Conduction Time | 8 mg/kg vs 32 mg/kg | 19% increase | <15% increase |
Table 3: Effects on Atrial Flutter in Conscious Dogs[4]
| Parameter | This compound (NAPA) Effect |
| Corrected QT Interval (QTc) | Increased[1] |
| Atrial Effective Refractory Period (AERP) | Increased (from 267 to 307 ms)[1] |
| Ventricular Effective Refractory Period (VERP) | Increased (from 278 to 301 ms)[1] |
Table 4: Electrophysiological Effects of NAPA in Humans
Signaling Pathways and Mechanisms of Action
The differential effects of procainamide and NAPA on cardiac myocytes can be visualized through their interaction with key ion channels.
References
- 1. Antiarrhythmic potency of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic interaction of N-acetyl procainamide and procainamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for N-Acetylprocainamide (NAPA) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of N-Acetylprocainamide (NAPA), the primary active metabolite of the antiarrhythmic drug procainamide. Accurate and reliable measurement of NAPA in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This document outlines the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Immunoassay, to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Method Performance
The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of different validated methods for NAPA analysis.
| Method | Analyte(s) | Matrix | Linearity Range | LLOQ | Accuracy (% Recovery or % Bias) | Precision (%RSD/%CV) | Reference |
| UHPLC-DAD | Procainamide & NAPA | Rat Plasma | 20 - 10,000 ng/mL | 20 ng/mL | 99.7% to 109.2% | Intra-day: 1.0% to 6.1% Inter-day: 4.6% to 10.5% | [1] |
| HPLC-UV | Procainamide & NAPA | Serum | Up to 30 µg/mL | 0.1 µg/mL (Procainamide) | - | <4% (day-to-day) | [2] |
| HPLC with Fluorescence Detection | Procainamide & NAPA | Human Blood Plasma | - | 0.25 µg/mL | - | Between-day: 5% | [3] |
| EMIT Immunoassay | NAPA | Serum | - | - | 88% Recovery | Within-day: <5% Day-to-day: <6% | [2] |
| Fluoroimmunoassay | NAPA | Serum | - | - | - | Between-day: 1.2% | [4] |
Table 1: Comparison of Quantitative Validation Parameters for NAPA Bioanalytical Methods. LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %CV: Percent Coefficient of Variation.
Head-to-Head Method Comparisons
Direct comparisons between different analytical techniques provide valuable insights into their relative performance.
| Comparison | Correlation Coefficient (r) | Key Findings | Reference |
| EMIT Immunoassay vs. HPLC | 0.981 | The EMIT assay demonstrated good correlation with the HPLC method for NAPA. The immunoassay is rapid, requiring only 1 minute per determination. | [2] |
| Fluoroimmunoassay vs. HPLC | - | The fluoroimmunoassay showed better between-day precision (1.2% CV) for NAPA compared to the HPLC method (5.1% CV). | [4] |
Table 2: Summary of Direct Method Comparison Studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the discussed techniques.
UHPLC-DAD Method[1]
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 200 µL of internal standard (IS) solution (N-propionylprocainamide in methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 15 minutes at 4°C.
-
Inject 2 µL of the supernatant into the UHPLC system.
Chromatographic Conditions:
-
Column: Synergi™ 4 µm polar, Reversed-Phase (RP) 80A column (150 × 2.0 mm)
-
Mobile Phase: 1% acetic acid (pH 5.5, containing 0.01% triethylamine) and methanol (76:24, v/v)
-
Flow Rate: 0.2 mL/min (isocratic elution)
-
Detection: Diode Array Detector (DAD) at 280 nm
-
Column Temperature: 25°C
-
Autosampler Temperature: 4°C
HPLC with Fluorescence Detection Method[3]
Sample Preparation (Liquid-Liquid Extraction):
-
To a 0.5 mL aliquot of blood plasma, add 0.1 mL of internal standard solution.
-
Alkalinize the mixture.
-
Extract with methylene chloride.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 0.3 mL of mobile phase.
-
Inject 0.1 mL onto the HPLC system.
Chromatographic Conditions:
-
Detection: Spectrofluorimetric detection (details not specified in the abstract).
Enzyme Multiplied Immunoassay Technique (EMIT)[2]
Assay Principle: The EMIT assay is a homogeneous enzyme immunoassay. It is based on the competition between NAPA in the sample and enzyme-labeled NAPA for binding sites on an antibody. Enzyme activity is directly proportional to the NAPA concentration in the sample.
General Procedure:
-
A serum sample (50 µL) is mixed with the antibody/substrate reagent.
-
The enzyme-labeled drug conjugate is added.
-
The enzyme activity is measured spectrophotometrically.
-
The concentration of NAPA is determined by comparing the enzyme activity to a standard curve.
Method Workflows
The following diagrams illustrate the typical experimental workflows for the described bioanalytical methods.
Caption: UHPLC-DAD experimental workflow.
Caption: HPLC with Liquid-Liquid Extraction workflow.
Caption: General Immunoassay workflow.
Conclusion
The choice of a bioanalytical method for NAPA quantification should be guided by the specific requirements of the study.
-
UHPLC-DAD offers high sensitivity, selectivity, and the ability to simultaneously quantify procainamide and NAPA, making it suitable for pharmacokinetic and bioequivalence studies where detailed metabolic profiling is required.[1]
-
HPLC methods, particularly those with fluorescence detection, provide good sensitivity and are well-established for therapeutic drug monitoring.[3]
-
Immunoassays , such as EMIT, are characterized by their speed and high throughput, making them ideal for routine clinical monitoring where rapid turnaround times are essential.[2]
While not detailed with a specific validated method in this guide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique known for its superior sensitivity and specificity. It is often considered the gold standard in bioanalysis and would be an excellent choice for studies requiring the lowest possible detection limits.
Researchers should carefully consider the validation parameters, sample preparation complexity, and instrument availability when selecting the most appropriate method for their this compound analysis.
References
- 1. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of the EMIT procainamide and this compound assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography of procainamide and this compound in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoroimmunoassays for procainamide and this compound compared with a liquid-chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Acetylprocainamide (NAPA) Assays: Navigating Cross-Laboratory Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of N-Acetylprocainamide (NAPA), the major active metabolite of the antiarrhythmic drug procainamide. Accurate and reproducible measurement of NAPA is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This document outlines the performance characteristics of commonly employed assay methodologies, offering supporting data from published studies to aid in the selection and cross-validation of assays between laboratories.
Data Summary: Performance of NAPA Assays
The following tables summarize the quantitative performance data for various this compound assays as reported in comparative studies. These metrics are crucial for understanding the reliability and comparability of results generated by different laboratories and methods.
Table 1: Comparison of Immunoassays for this compound
| Parameter | Bayer Immuno 1 (EMIT) | Syva EMIT (Predicate Device) | Monoclonal FPIA (ROCHE) | Polyclonal FPIA (Abbott TDx) | Polyclonal EMIT (Syva) |
| Principle | Enzyme Multiplied Immunoassay Technique | Enzyme Multiplied Immunoassay Technique | Fluorescence Polarization Immunoassay | Fluorescence Polarization Immunoassay | Enzyme Multiplied Immunoassay Technique |
| Minimum Detectable Conc. | 0.25 µg/mL | 0.11 µg/mL | Not Reported | Not Reported | Not Reported |
| Precision (Between-Run CV) | 3.9% @ 1.7 µg/mL | 5.5% @ 1.7 µg/mL | Not Reported | Not Reported | Not Reported |
| 4.3% @ 4.2 µg/mL | 4.5% @ 4.5 µg/mL | ||||
| 6.5% @ 8.7 µg/mL | 4.5% @ 10.8 µg/mL | ||||
| Correlation with HPLC (r) | Not Directly Reported vs. HPLC | Not Directly Reported vs. HPLC | >0.92[1] | Significantly higher results than HPLC[2] | Excellent correlation with monoclonal FPIA[2] |
| Correlation (vs. Predicate) | y = 0.99x - 0.03 (r=0.99)[3] | N/A | N/A | N/A | N/A |
Table 2: Comparison of Immunoassay vs. High-Performance Liquid Chromatography (HPLC) for this compound
| Parameter | Immunoassay (EMIT) | HPLC | UHPLC-DAD |
| Principle | Enzyme Multiplied Immunoassay Technique | Reverse-Phase Chromatography | Ultra-High-Pressure Liquid Chromatography with Diode Array Detector |
| Precision (Within-day CV) | < 5%[4] | Not Reported | < 10.5%[5] |
| Precision (Day-to-day CV) | < 6%[4] | Not Reported | < 10.5%[5] |
| Correlation with HPLC (r) | 0.981[4] | N/A | N/A |
| Linearity Range | Not Reported | Not Reported | 20–10,000 ng/mL[5] |
| Lower Limit of Quantification | Not Reported | Not Reported | 20 ng/mL[5] |
| Accuracy (vs. Theoretical) | Not Reported | Not Reported | 99.7% to 109.2%[5] |
| Cross-reactivity | No cross-reactivity with procainamide[4] | High specificity | High specificity |
Experimental Workflows and Methodologies
Understanding the underlying experimental protocols is essential for implementing and troubleshooting NAPA assays, as well as for designing effective cross-validation studies.
Figure 1: Generalized workflow for NAPA quantification in serum/plasma.
Experimental Protocols
1. Enzyme Multiplied Immunoassay Technique (EMIT)
-
Principle: This homogeneous immunoassay is based on the competition between NAPA in the patient sample and NAPA labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PD) for binding sites on a specific anti-NAPA antibody. Enzyme activity is proportional to the NAPA concentration in the sample.
-
Procedure (General):
-
A serum or plasma sample is mixed with the antibody reagent.
-
The enzyme-labeled NAPA reagent is added.
-
The mixture is incubated, and the enzyme activity is measured spectrophotometrically by monitoring the conversion of NAD to NADH.
-
The NAPA concentration is determined by comparing the enzyme activity to a standard curve.
-
-
Instrumentation: A spectrophotometer capable of measuring absorbance changes at 340 nm is required. Automated clinical chemistry analyzers are commonly used.
2. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Pressure Liquid Chromatography (UHPLC)
-
Principle: HPLC and UHPLC separate NAPA from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. Detection is typically performed using a UV or diode array detector (DAD).
-
Sample Preparation (UHPLC-DAD Method): [5]
-
To 100 µL of plasma, add 200 µL of methanol containing the internal standard (e.g., N-propionylprocainamide).
-
Vortex for 1 minute.
-
Centrifuge at 15,000 rpm for 15 minutes at 4°C.
-
Inject 2 µL of the supernatant into the UHPLC system.
-
-
Chromatographic Conditions (Example UHPLC-DAD): [5]
-
Column: Synergi™ 4 µm polar, reversed-phase column.
-
Mobile Phase: 1% acetic acid (pH 5.5) and methanol (76:24, v/v) in isocratic mode.
-
Flow Rate: 0.2 mL/min.
-
Detection: 280 nm.
-
-
Quantification: The concentration of NAPA is determined by comparing the peak area or peak height ratio of NAPA to the internal standard against a calibration curve.
Cross-Validation Strategy Between Laboratories
A robust cross-validation study is essential to ensure that data from different laboratories can be reliably compared.
Figure 2: Logical workflow for an inter-laboratory cross-validation study.
A successful cross-validation study should include the following steps:
-
Establish a Standardized Protocol: All participating laboratories should agree on and adhere to a detailed analytical protocol, including sample handling, preparation, and analysis procedures.
-
Prepare and Distribute Blinded Samples: A central laboratory should prepare a set of identical, blinded samples, including quality control (QC) materials at low, medium, and high concentrations, as well as representative clinical samples.
-
Independent Analysis: Each laboratory analyzes the samples according to the standardized protocol.
-
Centralized Data Analysis: The results from all laboratories are collected and statistically analyzed to assess inter-laboratory agreement. Key statistical methods include:
-
Linear Regression Analysis: To determine the correlation and bias between laboratories.
-
Bland-Altman Analysis: To visualize the agreement between two laboratories and identify any systematic differences.
-
Calculation of Inter-laboratory Coefficient of Variation (CV): To quantify the overall variability between laboratories.
-
Conclusion
The choice of an this compound assay and the ability to cross-validate results between laboratories are critical for the successful management of patients and the integrity of clinical trial data. While immunoassays offer speed and convenience, HPLC and UHPLC methods generally provide higher specificity and are considered reference methods. This guide highlights that while different methods can be highly correlated, biases can exist. Therefore, a formal cross-validation study is strongly recommended when transferring NAPA analysis between laboratories or when comparing data from different sites. The provided workflows and protocols serve as a foundation for establishing robust and comparable NAPA quantification methods.
References
- 1. Analytical and clinical performances of seven direct detection assays for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 4. researchgate.net [researchgate.net]
- 5. Quality Assessment of Therapeutic Drug Monitoring Assays of Therapeutic Antibodies Across Europe: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of N-Acetylprocainamide and Amiodarone for Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the electrophysiological properties of N-Acetylprocainamide (NAPA) and amiodarone, two important antiarrhythmic agents. The following sections detail their effects on cardiac action potentials and ion channels, supported by experimental data and methodologies, to aid in research and development decisions.
Electrophysiological Effects on Cardiac Action Potential
This compound (NAPA), the active metabolite of procainamide, and amiodarone both exert significant effects on the cardiac action potential, albeit through different primary mechanisms. While both are classified as Class III antiarrhythmics due to their ability to prolong the action potential duration, their broader electrophysiological profiles differ.
NAPA is generally considered a relatively pure Class III agent, primarily prolonging the action potential duration.[1][2] However, some studies indicate it also possesses Class IA properties by affecting the maximum upstroke velocity (Vmax) of the action potential, particularly in species other than dogs.[3] In contrast, amiodarone is known for its complex pharmacology, exhibiting properties of all four Vaughan Williams classes: Class I (sodium channel blockade), Class II (anti-sympathetic activity), Class III (potassium channel blockade), and Class IV (calcium channel blockade).[4][5][6]
The following table summarizes the quantitative effects of NAPA and amiodarone on key action potential parameters as observed in in vitro studies.
| Parameter | This compound (NAPA) | Amiodarone | Experimental Model |
| Action Potential Duration (APD) | Dose-dependent prolongation.[1] At 7 mM, significantly increased half-decay time (HDT) to 420 ms from a control of 187 ms.[3] | Moderate prolongation with long-term application.[7] Associated with prolongation of the QT interval in experimental preparations.[5] | Guinea pig papillary muscle[3], Isolated canine cardiac tissues[1] |
| Maximum Upstroke Velocity (Vmax) | No change at therapeutic concentrations (10-40 mg/l).[1][8] At 7 mM, decreased Vmax to 48 V/s from a control of 134 V/s.[3] | Minimal reduction of maximal upstroke velocity.[4] | Guinea pig papillary muscle[3], Isolated canine cardiac tissues[1] |
| Resting Membrane Potential (RMP) | No significant change.[1] At 7 mM, RMP was -82 mV compared to control of -83 mV.[3] | No influence on resting membrane potential.[4] | Guinea pig papillary muscle[3], Isolated canine cardiac tissues[1] |
| Phase 4 Depolarization | Does not suppress the rate of phase 4 depolarization.[1] | Reduces the slope of prepotential in automatic cells, generally reducing automaticity.[4] | Isolated canine Purkinje fibers[1] |
| Early Afterdepolarizations (EADs) | Can be induced at toxic concentrations (80-240 mg/l).[1] | Can lead to torsades de pointes, which are often initiated by EADs.[5] | Isolated canine Purkinje fibers[1] |
Effects on Cardiac Ion Channels
The differential effects of NAPA and amiodarone on the action potential can be attributed to their distinct interactions with various cardiac ion channels. Amiodarone's multifaceted channel blockade contrasts with NAPA's more selective action.
Amiodarone inhibits a broad spectrum of currents, including inward sodium (INa) and calcium (ICa) currents, as well as several potassium currents (IK).[7][9] This multi-channel effect contributes to its high efficacy and low incidence of proarrhythmia compared to more selective IKr blockers.[6] NAPA's primary effect is on potassium channels, leading to a delay in repolarization.[2][10] However, evidence suggests it can also block sodium channels, contributing to its Class IA characteristics in some models.[3]
| Ion Channel | Amiodarone IC50 | Experimental System |
| hERG (IKr) | 0.8 ± 0.1 µM | HEK 293 cells |
| Late Sodium Current (INaL) | 3.0 ± 0.9 µM | HEK 293 cells |
| Peak Sodium Current (INaP) | 178.1 ± 17.2 µM (tonic block) | HEK 293 cells |
Data for amiodarone IC50 values are from a study by Wu et al. (2010).[8]
Experimental Protocols
The data presented in this guide are derived from standard in vitro cardiac electrophysiology experiments. Below are detailed methodologies for key assays.
Action Potential Recording in Papillary Muscle
This protocol is based on the methodology used to assess the effects of NAPA on guinea pig papillary muscle.[3]
-
Tissue Preparation: Guinea pigs are euthanized, and their hearts are rapidly excised and placed in a dissecting dish containing a modified Tyrode's solution. The right papillary muscle is carefully dissected.
-
Experimental Setup: The papillary muscle is mounted in a chamber and superfused with the Tyrode's solution, maintained at a constant temperature (e.g., 37°C) and gassed with 95% O2 and 5% CO2.
-
Stimulation: The muscle is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Recording: Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl. The recorded signals are amplified and digitized.
-
Drug Application: After a stabilization period, this compound or amiodarone is added to the superfusion solution at the desired concentrations.
-
Data Analysis: Action potential parameters such as APD, Vmax, and RMP are measured before and after drug application.
Patch-Clamp Analysis of Ion Channels
This protocol describes a general method for determining the effect of compounds on specific ion channels expressed in a cell line, such as HEK 293 cells.[8]
-
Cell Culture: HEK 293 cells stably expressing the cardiac ion channel of interest (e.g., hERG, NaV1.5) are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Recording Setup: The coverslips are placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes filled with an internal solution. Voltage-clamp protocols specific to the ion channel being studied are applied to elicit and measure the ionic currents.
-
Drug Perfusion: After obtaining a stable baseline recording, the external solution containing the test compound (this compound or amiodarone) at various concentrations is perfused into the chamber.
-
Data Analysis: The effect of the compound on the ion channel is quantified by measuring the reduction in current amplitude. Concentration-response curves are generated to determine the IC50 value.
Visualizing the Mechanisms of Action
The following diagrams illustrate the primary signaling pathways affected by this compound and amiodarone.
Experimental Workflow
The logical flow for a comparative in vitro electrophysiological study is outlined below.
References
- 1. In vivo and in vitro antiarrhythmic and arrhythmogenic effects of N-acetyl procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Molecular basis of the different effects of procainamide and this compound on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, sematilide, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Electrophysiology to Study Cardiac Arrhythmias: Tools and Protocols [labx.com]
- 8. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiarrhythmic potency of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for N-Acetylprocainamide: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of N-Acetylprocainamide (NAPA), a primary active metabolite of the antiarrhythmic drug procainamide. The focus of this comparison is on the critical validation parameters of linearity and range, which are fundamental to ensuring the accuracy and reliability of analytical data in research and drug development settings.
Quantitative Data Summary
The performance characteristics of a validated Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) method are presented below. While other methods such as Capillary Zone Electrophoresis (CZE) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are employed for the analysis of NAPA, publicly available, detailed validation data regarding their linearity and range for NAPA specifically can be limited. The UHPLC-DAD method serves as a benchmark for performance.
| Parameter | UHPLC-DAD Method | Alternative Methods (CZE, LC-MS/MS) |
| Analyte | This compound (NAPA) | This compound (NAPA) |
| Linearity (r²) | 0.9984 ± 0.0012[1] | Data not readily available in cited literature |
| Linear Range | 20–10,000 ng/mL[1] | Data not readily available in cited literature |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[1] | A CZE method reported a detection limit of 0.359 µg/mL (359 ng/mL).[1] |
Detailed Experimental Protocols
UHPLC-DAD Method for this compound
This section details the experimental protocol for the validated UHPLC-DAD method for the simultaneous determination of procainamide and this compound in rat plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of an internal standard solution (e.g., N-propionylprocainamide in methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 15,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
Instrument: Ultra-High-Performance Liquid Chromatography system with a Diode Array Detector (UHPLC-DAD).
-
Column: Synergi™ 4 µm polar, reversed-phase column.
-
Mobile Phase: Isocratic elution with 1% acetic acid (pH 5.5) and methanol (76:24, v/v).
-
Flow Rate: 0.2 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 2 µL.
3. Linearity and Range Assessment
-
Prepare a series of calibration standards of NAPA in the appropriate matrix (e.g., plasma) to cover the expected concentration range. For the cited method, this was 20 to 10,000 ng/mL.[1]
-
Analyze the calibration standards using the described UHPLC-DAD method.
-
Construct a calibration curve by plotting the peak area ratio of NAPA to the internal standard against the nominal concentration of NAPA.
-
Perform a linear regression analysis on the calibration curve data. The linearity is considered acceptable if the coefficient of determination (r²) is greater than or equal to 0.998.[1]
-
The range of the method is the concentration interval over which the method is demonstrated to be linear, accurate, and precise.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for establishing the linearity and range of an analytical method for this compound.
Caption: Workflow for Linearity and Range Determination.
References
A Comparative Guide to Precision and Accuracy in N-Acetylprocainamide Bioanalytical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of N-Acetylprocainamide (NAPA), the major active metabolite of the antiarrhythmic drug procainamide. Ensuring the precision and accuracy of NAPA concentration measurements is paramount for reliable pharmacokinetic, toxicokinetic, and clinical studies. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting and validating the most appropriate method for their needs.
Data Presentation: A Comparative Analysis of Bioanalytical Methods
The following tables summarize the precision and accuracy data from various published methods for the quantification of NAPA in biological matrices. The acceptance criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are generally a coefficient of variation (%CV) or relative standard deviation (%RSD) of ≤15% for precision, and a mean accuracy within ±15% of the nominal concentration. For the lower limit of quantification (LLOQ), a deviation of up to ±20% is acceptable.[1][2][3]
Table 1: Precision and Accuracy of NAPA Quantification by Ultra-High-Performance Liquid Chromatography-Diode Array Detector (UHPLC-DAD) [4][5]
| Quality Control (QC) Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | <10.5 | <10.5 | 99.7 - 109.2 | 99.7 - 109.2 |
| Medium | <10.5 | <10.5 | 99.7 - 109.2 | 99.7 - 109.2 |
| High | <10.5 | <10.5 | 99.7 - 109.2 | 99.7 - 109.2 |
| LLOQ (20 ng/mL) | <10.5 | <10.5 | <117.3 | <117.3 |
Table 2: Precision and Accuracy of NAPA Quantification by High-Performance Liquid Chromatography (HPLC)
| Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Notes |
| HPLC-UV[6] | 3.6 | Not Reported | In the range of clinically expected plasma levels. |
| HPLC[7] | Not Reported | Not Reported | Excellent reproducibility reported in the range of 0.05-10 µg/mL for plasma. |
Table 3: Precision of NAPA Quantification by Immunoassay
| Method | Between-day Precision (%CV) | Concentration |
| Fluoroimmunoassay[8] | 1.2 | 14 mg/L |
| Emit Qst Immunoassay[9] | <7.8 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are generalized protocols for determining the precision and accuracy of NAPA quantification based on common practices and regulatory guidelines.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare separate stock solutions of NAPA and an internal standard (IS) in a suitable organic solvent (e.g., methanol).
-
Calibration Standards: Serially dilute the NAPA stock solution with the appropriate biological matrix (e.g., rat plasma, human serum) to prepare a set of calibration standards at a minimum of six to eight different concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approximately 3x LLOQ)
-
Medium QC (in the mid-range of the calibration curve)
-
High QC (at least 75% of the upper limit of quantification)
-
Sample Preparation
A common and efficient method for sample preparation is protein precipitation.
-
To a small volume of plasma/serum sample (e.g., 50 µL), add the internal standard.
-
Add a protein precipitating agent, such as methanol or acetonitrile (e.g., 150 µL).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
Chromatographic Conditions (for HPLC/UHPLC methods)
-
Analytical Column: A reversed-phase column is typically used (e.g., C18).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 1% acetic acid) and an organic solvent (e.g., methanol) is common.[4][5]
-
Flow Rate: A constant flow rate is maintained (e.g., 0.2 mL/min for UHPLC).[4][5]
-
Detection: A Diode Array Detector (DAD) or UV detector is set to a wavelength where NAPA has significant absorbance (e.g., 280 nm).[4][5][10]
Precision and Accuracy Assessment
-
Intra-day (Within-run) Precision and Accuracy:
-
Analyze at least five replicates of each QC level (LLOQ, Low, Medium, High) in a single analytical run.
-
Calculate the %RSD for the measured concentrations at each level to determine precision.
-
Calculate the percentage of the nominal concentration for the mean measured concentration at each level to determine accuracy.
-
-
Inter-day (Between-run) Precision and Accuracy:
-
Analyze at least three separate analytical runs on at least two different days.
-
Each run should contain a full set of calibration standards and at least five replicates of each QC level.
-
Calculate the overall %RSD and mean accuracy across all runs for each QC level.
-
Mandatory Visualization
The following diagrams illustrate key workflows in the bioanalytical validation process for this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Procainamide and this compound in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of procainamide and this compound with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of procainamide and this compound in biological fluids by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroimmunoassays for procainamide and this compound compared with a liquid-chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of very rapid emit Qst methods for measuring serum procainamide and this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to N-Acetylprocainamide (NAPA) Immunoassay: Specificity and Selectivity In Focus
For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetylprocainamide (NAPA), the primary active metabolite of the antiarrhythmic drug procainamide, is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Immunoassays are a widely utilized method for this purpose, offering speed and convenience. This guide provides an objective comparison of the specificity and selectivity of NAPA immunoassays, supported by experimental data, to aid in the selection of the most appropriate analytical method.
Specificity: Minimal Cross-Reactivity with Procainamide
A key concern for any NAPA assay is its potential cross-reactivity with the parent drug, procainamide. Studies have demonstrated that commercially available NAPA immunoassays are highly specific. For instance, a clinical evaluation of the homogeneous enzyme immunoassay technique (EMIT) for NAPA and procainamide found no cross-reactivity by procainamide in the NAPA assay, nor by NAPA in the procainamide assay[1]. This high degree of specificity is crucial for accurately assessing the concentration of the metabolite without interference from the parent compound.
Performance Comparison with Chromatographic Methods
The performance of NAPA immunoassays has been extensively compared with chromatographic methods, which are often considered the gold standard for their high specificity and accuracy.
High-Performance Liquid Chromatography (HPLC)
Multiple studies have shown a strong correlation between NAPA concentrations measured by immunoassay and HPLC.
-
A study comparing a commercially supplied enzyme immunoassay to HPLC reported a correlation coefficient greater than 0.92[2].
-
Another evaluation of the EMIT procainamide and this compound assay demonstrated a correlation coefficient (r) of 0.981 when compared with an HPLC procedure[1].
-
A study on a fluoroimmunoassay for NAPA also showed excellent agreement with an established "high-performance" liquid-chromatographic method[3].
While generally showing good agreement, some variations between different immunoassay platforms have been observed. One study comparing three immunoassays found that while the Roche fluorescence polarization immunoassay (FPIA) and the Syva EMIT assay correlated well with HPLC, the Abbott TDx polyclonal antibody-based immunoassay exhibited a positive bias.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the current benchmark for specificity and sensitivity in quantitative bioanalysis. While specific comparative studies for NAPA immunoassays versus LC-MS/MS are not as extensively published as those with HPLC, the principles of the technology suggest it would offer the highest degree of selectivity. Immunoassays, while highly specific, can be susceptible to interferences from structurally related compounds or other matrix effects that are less likely to affect LC-MS/MS due to its mass-based detection.
Data Summary
| Comparison Method | Immunoassay Platform | Correlation/Outcome | Reference |
| HPLC | Enzyme Immunoassay (unspecified) | Correlation coefficient > 0.92 | [2] |
| HPLC | EMIT | Correlation coefficient (r) = 0.981 | [1] |
| HPLC | Fluoroimmunoassay | Excellent agreement | [3] |
| HPLC | Roche FPIA | Excellent correlation | |
| HPLC | Syva EMIT | Excellent correlation | |
| HPLC | Abbott TDx | Positive bias observed |
Experimental Protocols
Homogeneous Enzyme Immunoassay (EMIT)
The EMIT assay is a competitive immunoassay. In this method, a known amount of NAPA labeled with an enzyme is added to a patient's serum or plasma sample, along with an antibody specific to NAPA. The patient's unlabeled NAPA and the enzyme-labeled NAPA compete for binding to the antibody. The more NAPA present in the patient's sample, the less enzyme-labeled NAPA will bind to the antibody. The unbound enzyme-labeled NAPA is active and catalyzes a reaction that can be measured spectrophotometrically. The concentration of NAPA in the sample is inversely proportional to the enzyme activity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For NAPA analysis, a patient sample is first processed to extract the drug and its metabolites. The extract is then injected into the HPLC system. A high-pressure pump forces a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. A detector measures the amount of each component as it exits the column, and the data is used to calculate the concentration of NAPA.
Conclusion
This compound immunoassays offer a rapid and reliable method for therapeutic drug monitoring. They demonstrate excellent specificity with minimal cross-reactivity to the parent drug, procainamide. When compared to HPLC, most modern immunoassays show strong correlation, although variations between different platforms can exist. For research applications requiring the highest level of selectivity and the ability to simultaneously measure multiple analytes, LC-MS/MS remains the gold standard. The choice of analytical method should be guided by the specific requirements of the study, considering factors such as required throughput, turnaround time, and the potential for interfering substances in the study population.
References
- 1. Clinical evaluation of the EMIT procainamide and this compound assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme immunoassay, liquid chromatography, and spectrofluorometry compared for the determination of procainamide and this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroimmunoassays for procainamide and this compound compared with a liquid-chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Acetylprocainamide
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as N-Acetylprocainamide (NAPA), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of your personnel and the environment.
This compound Hazard Profile
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Adherence to proper personal protective equipment (PPE) protocols, including wearing protective gloves, clothing, eye, and face protection, is mandatory when handling this substance[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Improper disposal can lead to environmental contamination and potential health risks[2]. The following procedure outlines the recommended steps for safe disposal:
-
Initial Assessment : Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA)[3][4]. Pharmaceutical waste is deemed hazardous if it is specifically listed as such or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[4]. While this compound is not explicitly a listed hazardous waste, its potential to cause irritation warrants careful handling.
-
Segregation : Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated and collected in a designated, properly labeled, and sealed container.
-
Container Management :
-
Use a container that is compatible with the chemical.
-
Keep the container tightly closed when not in use[1].
-
Label the container clearly as "Hazardous Waste" and include the chemical name "this compound."
-
-
Spill Management : In the event of a spill, prevent further leakage and keep the product away from drains or water courses. Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol and dispose of the contaminated material as hazardous waste[1].
-
Final Disposal : The recommended method for the disposal of pharmaceutical waste, including this compound, is through a licensed hazardous waste disposal facility. Incineration at a permitted treatment facility is the most common and required method for hazardous pharmaceutical waste[3]. Under no circumstances should this compound be flushed down the drain or disposed of in regular trash [3][5].
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the RCRA[2][3][4]. Additionally, some states may have more stringent regulations[2]. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
| Regulatory Body | Key Regulation | Relevance to this compound Disposal |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Sets federal guidelines for the management and disposal of hazardous waste, including certain pharmaceuticals[2][3][4]. |
| State Environmental Agencies | State-Specific Regulations | May impose stricter requirements for pharmaceutical waste disposal than federal law[2]. |
Disposal Workflow
Caption: A flowchart illustrating the proper disposal workflow for this compound waste in a laboratory setting.
References
Essential Safety and Logistics for Handling N-Acetylprocainamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-Acetylprocainamide, including operational and disposal plans.
Chemical Identification and Hazards
This compound, also known as Acecainide or NAPA, is a compound used in laboratory research, particularly in studies related to cardiac arrhythmias as it acts as a potassium channel blocker.[1][2][3] It is crucial to handle this substance with care due to its potential hazards.
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Causes skin irritation (H315).[4]
-
Causes serious eye irritation (H319).[4]
-
May cause respiratory irritation (H335).[4]
Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound. The following table summarizes the required protective equipment and handling procedures.
| Area of Protection | Requirement | Rationale |
| Eye and Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield if there is a risk of splashing. | To prevent serious eye irritation from dust or splashes.[4] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. | To prevent skin irritation.[4] Contaminated clothing should be removed and washed before reuse.[4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To avoid respiratory tract irritation from inhaling dust or fumes.[4] |
| General Hygiene | Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory. | To prevent accidental ingestion and maintain a safe working environment. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.
-
Weighing and Aliquoting: Conduct weighing and aliquoting of the powdered compound in a chemical fume hood or a designated area with appropriate exhaust ventilation to minimize inhalation exposure.[4]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Storage: Keep the container tightly closed when not in use.[4] Store in a locked and secure area.[4] For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C or -80°C.[1]
-
Spill Management: In the event of a spill, immediately evacuate the area if necessary. Follow the spill response workflow outlined below.
Chemical Spill Response Workflow
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated solids (e.g., absorbent materials, contaminated PPE) and solutions in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols.
-
Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
